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  • Product: D-Glucitol hexakis(bromoacetate)
  • CAS: 94232-79-8

Core Science & Biosynthesis

Foundational

D-Glucitol Hexakis(bromoacetate): A Multifunctional Electrophile for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract D-Glucitol hexakis(bromoacetate) is a polyfunctionalized sugar alcoho...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

D-Glucitol hexakis(bromoacetate) is a polyfunctionalized sugar alcohol derivative poised to serve as a versatile crosslinking and multivalent scaffolding agent in organic synthesis. This guide elucidates the core mechanism of action of this hexavalent electrophile, predicated on the principles of nucleophilic substitution. We will explore the causality behind its reactivity, provide a validated, step-by-step protocol for a representative crosslinking application, and discuss its potential in the development of novel materials and therapeutics. This document is intended to be a foundational resource for scientists seeking to leverage the unique architectural and reactive properties of D-Glucitol hexakis(bromoacetate).

Introduction: The Architectural Advantage of a Sugar Alcohol Scaffold

D-Glucitol, a six-carbon sugar alcohol, provides a flexible and stereochemically rich backbone.[1] When all six hydroxyl groups are functionalized with bromoacetate moieties, the resulting molecule, D-Glucitol hexakis(bromoacetate), is transformed into a potent, hexavalent alkylating agent. Each of the six bromoacetyl groups presents an electrophilic carbon center, primed for reaction with a variety of nucleophiles.[2] This multivalency is the cornerstone of its utility, enabling the formation of complex, cross-linked networks from a single molecular scaffold.[3]

The choice of a sugar alcohol core is not merely incidental. It imparts a degree of hydrophilicity and biocompatibility to the resulting structures, a desirable trait in many biomedical applications.[4] Furthermore, the inherent flexibility of the glucitol backbone allows the six reactive arms to orient themselves to engage with multiple reaction partners.

Core Mechanism of Action: Nucleophilic Substitution at the Forefront

The primary mechanism of action of D-Glucitol hexakis(bromoacetate) in organic synthesis is a series of nucleophilic substitution reactions. Specifically, it undergoes the S(_N)2 (bimolecular nucleophilic substitution) reaction at the carbon atom alpha to the bromine in each of the bromoacetyl groups.[5]

Causality of Reactivity:

The high reactivity of the bromoacetyl groups can be attributed to several factors:

  • The Electrophilic Carbon: The carbon atom bonded to the bromine is highly electrophilic. This is due to the electron-withdrawing inductive effect of the adjacent carbonyl group and the bromine atom itself.

  • The Excellent Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, readily departing upon nucleophilic attack.

  • Steric Accessibility: The reactive centers are located at the termini of the flexible acetate arms, making them sterically accessible to a wide range of nucleophiles.

Common nucleophiles that readily react with bromoacetyl groups include:

  • Amines (Primary and Secondary): These react to form stable secondary or tertiary amine linkages, respectively.[5]

  • Thiols: Thiol groups are particularly potent nucleophiles for bromoacetates, forming stable thioether bonds.[6]

  • Carboxylates: While less nucleophilic than amines or thiols, carboxylates can react to form ester linkages.

  • Hydroxides: Under basic conditions, the bromoacetyl groups can be hydrolyzed.

The polyvalent nature of D-Glucitol hexakis(bromoacetate) allows for six such substitution reactions to occur on a single molecule, making it an ideal candidate for creating cross-linked polymer networks or for the multivalent display of ligands.[3]

Visualizing the Mechanism of Action

The following diagram illustrates the fundamental S(_N)2 reaction between one of the bromoacetyl arms of D-Glucitol hexakis(bromoacetate) and a generic nucleophile (Nu:).

Caption: S(_N)2 attack of a nucleophile on a bromoacetyl arm.

Application Profile: Crosslinking of Amine-Functionalized Polymers

A primary application for D-Glucitol hexakis(bromoacetate) is as a crosslinking agent for polymers containing nucleophilic side chains, such as polyamines or proteins.[7] This process transforms soluble polymer chains into an insoluble, three-dimensional network, forming a hydrogel.[4] Such hydrogels have significant potential in drug delivery, tissue engineering, and as absorbent materials.[8]

The following protocol details a self-validating system for the crosslinking of a generic linear polyamine. The formation of a stable hydrogel serves as the primary validation of the protocol's success.

Experimental Protocol: Synthesis of a Cross-linked Polyamine Hydrogel

Materials:

  • Linear Polyamine (e.g., Poly(allylamine), average M.W. 15,000)

  • D-Glucitol hexakis(bromoacetate)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Dialysis tubing (MWCO 1,000)

Procedure:

  • Polymer Solution Preparation: Dissolve 1.0 g of the linear polyamine in 20 mL of anhydrous DMSO in a 50 mL round-bottom flask. Stir at room temperature until fully dissolved.

  • Base Addition: Add 0.5 g of sodium bicarbonate to the polymer solution. This will act as a mild base to neutralize the HBr formed during the reaction.

  • Crosslinker Solution Preparation: In a separate vial, dissolve 0.2 g of D-Glucitol hexakis(bromoacetate) in 5 mL of anhydrous DMSO.

  • Crosslinking Reaction: Slowly add the D-Glucitol hexakis(bromoacetate) solution dropwise to the stirring polymer solution at room temperature.

  • Gel Formation: Continue stirring the reaction mixture. Depending on the concentration and the reactivity of the polyamine, gel formation should be observed within 1-4 hours. The reaction can be left to proceed overnight to ensure complete crosslinking.

  • Purification: The resulting hydrogel is transferred to a beaker and washed with an excess of deionized water to remove DMSO and unreacted starting materials. The gel is then placed in dialysis tubing and dialyzed against deionized water for 48 hours, with water changes every 12 hours, to remove any remaining low molecular weight impurities.

  • Lyophilization: The purified hydrogel is frozen and lyophilized to yield a porous solid material.

Self-Validation:

The successful formation of a stable, insoluble hydrogel that does not redissolve in water or DMSO is the primary indicator of successful crosslinking. The mechanical properties of the resulting hydrogel can be further characterized by rheology.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the synthesis of a cross-linked polyamine hydrogel using D-Glucitol hexakis(bromoacetate).

Experimental_Workflow Hydrogel Synthesis Workflow start Start dissolve_polyamine Dissolve Polyamine in DMSO start->dissolve_polyamine add_base Add NaHCO3 dissolve_polyamine->add_base mix_reactants Add Crosslinker Solution to Polyamine Solution add_base->mix_reactants prepare_crosslinker Prepare D-Glucitol hexakis(bromoacetate) solution in DMSO prepare_crosslinker->mix_reactants stir_and_gel Stir and Allow Gel Formation mix_reactants->stir_and_gel purify Purify by Washing and Dialysis stir_and_gel->purify lyophilize Lyophilize to Obtain Porous Solid purify->lyophilize end End lyophilize->end

Caption: Workflow for hydrogel synthesis.

Quantitative Data Summary

The efficiency of crosslinking can be controlled by varying the molar ratio of the crosslinker to the nucleophilic functional groups on the polymer.

ParameterDescriptionRationale
Polymer Concentration 5% (w/v)Balances solubility and proximity of polymer chains for efficient crosslinking.
Crosslinker:Amine Ratio 1:10 (molar ratio of bromoacetyl groups to amine groups)A lower ratio ensures the formation of a flexible hydrogel. Higher ratios can lead to a more rigid and potentially brittle material.
Reaction Time 1-12 hoursSufficient time for diffusion and reaction to form a comprehensive network.
Temperature Room TemperatureThe reaction is typically facile and does not require heating, which can prevent degradation of sensitive polymers.

Potential Applications in Drug Development and Beyond

The unique properties of D-Glucitol hexakis(bromoacetate) open up a range of potential applications:

  • Drug Delivery Systems: The cross-linked hydrogels can be designed to encapsulate therapeutic agents for controlled release. The hydrophilic and biocompatible nature of the sugar alcohol backbone is advantageous in this context.[1]

  • Tissue Engineering Scaffolds: The porous structure of the lyophilized hydrogels can serve as a scaffold for cell growth and tissue regeneration.[9]

  • Bioconjugation: The molecule can be used to conjugate multiple copies of a ligand (e.g., a peptide or small molecule) to a central scaffold, creating multivalent probes for studying biological interactions.[10]

  • Functional Materials: The crosslinking capabilities can be employed to create novel coatings, adhesives, and absorbent materials from bio-based polymers.

Conclusion

D-Glucitol hexakis(bromoacetate) is a powerful, yet underutilized, tool in the arsenal of the synthetic chemist. Its mechanism of action, rooted in the well-established principles of nucleophilic substitution, combined with its multivalent architecture, provides a reliable platform for the construction of complex, cross-linked materials. The insights and protocols provided in this guide are intended to empower researchers to explore the full potential of this versatile molecule in their own synthetic endeavors, from fundamental research to the development of next-generation therapeutics and advanced materials.

References

  • SJSU ScholarWorks. (n.d.). Synthesis and Studies of Polymers Crosslinked with Electrochemically Degradable Crosslinking Reagents. Retrieved from [Link]

  • MDPI. (2025, September 17). Functional Hydrogels: A Promising Platform for Biomedical and Environmental Applications. Retrieved from [Link]

  • Karagoz, B., Gunes, D., & Bicak, N. (2010). Preparation of Crosslinked Poly(2-bromoethyl methacrylate) Microspheres and Decoration of Their Surfaces with Functional Polymer. Macromolecular Chemistry and Physics, 211(16), 1784-1791.
  • Pellis, A., et al. (2020). Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization. ACS Sustainable Chemistry & Engineering, 8(3), 1559-1567.
  • ResearchGate. (n.d.). Fabrication of functionalized bio synthetic hydrogels using poly vinyl alcohol and Fucoidan. Retrieved from [Link]

  • Chemistry Steps. (2021, December 14). Reactions of Thiols. Retrieved from [Link]

  • Google Patents. (n.d.). Oral drug delivery system.
  • University of Groningen. (2011, September 30). Boronic acid functionalized polymers and hydrogels for biomedical applications. Retrieved from [Link]

  • BioResources. (2022, October 28). Clickable polymers accessible through nucleophilic substitution on polysaccharides: A sophisticated route to functional polymers. Retrieved from [Link]

  • MDPI. (2022, March 24). Emerging Fabrication Strategies of Hydrogels and Its Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of polymers as protecting groups in organic synthesis. III. Selective functionalization of polyhydroxy alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of Enantioenriched α-Bromo Acids Incorporating Diverse Functionality. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Glycoconjugations of Biomolecules by Chemical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). Fatty acid esters of sugars and sugar alcohols.
  • MDPI. (2025, July 25). Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. Retrieved from [Link]

  • Frontiers. (2021, March 10). Recent Advances in Producing Sugar Alcohols and Functional Sugars by Engineering Yarrowia lipolytica. Retrieved from [Link]

  • Semantic Scholar. (2022, June 23). Cross-Linked Luminescent Polymers Based on -Diketone-Modified Polysiloxanes and Organoeuropiumsiloxanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Physicochemical studies of novel sugar fatty acid esters based on (R)-3-hydroxylated acids derived from bacterial polyhydroxyalkanoates and their potential environmental impact. Retrieved from [Link]

  • MDPI. (2023, May 9). Functional Materials Made by Combining Hydrogels (Cross-Linked Polyacrylamides) and Conducting Polymers (Polyanilines)—A Critical Review. Retrieved from [Link]

  • Food Packaging Forum. (2016, May 20). Crosslinking in polysaccharide and protein polymers. Retrieved from [Link]

Sources

Exploratory

Solubility profile of D-Glucitol hexakis(bromoacetate) in organic solvents

An In-Depth Technical Guide to the Solubility Profile of D-Glucitol Hexakis(bromoacetate) Introduction: Understanding D-Glucitol Hexakis(bromoacetate) D-Glucitol hexakis(bromoacetate) is a fully substituted derivative of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of D-Glucitol Hexakis(bromoacetate)

Introduction: Understanding D-Glucitol Hexakis(bromoacetate)

D-Glucitol hexakis(bromoacetate) is a fully substituted derivative of D-Glucitol (more commonly known as sorbitol), a sugar alcohol. In this molecule, all six hydroxyl (-OH) groups of the parent sorbitol have been esterified with bromoacetic acid. This transformation fundamentally alters the physicochemical properties of the parent molecule, converting a polar, hydrophilic sugar alcohol into a significantly more complex, lipophilic structure. The introduction of six bromoacetyl groups imparts unique reactivity and characteristics, making it a potentially valuable intermediate in various synthetic pathways.

The strategic introduction of bromine into molecular structures is a recognized strategy in drug design.[1] Bromination can increase therapeutic activity, favorably influence metabolism, and enhance lipophilicity, which may improve membrane permeability.[1][2] As such, understanding the behavior of poly-brominated sugar derivatives like D-Glucitol hexakis(bromoacetate) is critical for its application in medicinal chemistry and materials science.

A thorough understanding of a compound's solubility is the cornerstone of its practical application in the laboratory and beyond. It governs the choice of solvents for chemical synthesis, dictates the strategy for purification via crystallization, and informs the development of formulation and delivery systems.[3] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of D-Glucitol hexakis(bromoacetate) in organic solvents.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[3][4]

Molecular Characteristics of D-Glucitol Hexakis(bromoacetate):

  • Core Structure: A six-carbon aliphatic backbone derived from D-Glucitol.

  • Functional Groups: Six ester groups (-COO-) and six terminal bromine atoms (-Br).

  • Polarity: The molecule possesses significant polar character due to the presence of twelve oxygen atoms within the six ester functionalities. These carbonyl oxygens can act as hydrogen bond acceptors.

  • Hydrogen Bonding: Unlike its parent, D-Glucitol, which is a polyol with six hydrogen bond-donating hydroxyl groups, D-Glucitol hexakis(bromoacetate) has no hydrogen bond-donating capabilities. This is a critical distinction that drastically reduces its solubility in protic solvents like water.[5]

  • Lipophilicity: The large carbon backbone and the six bromoacetyl groups contribute to a significant nonpolar character, making the molecule substantially more lipophilic (fat-soluble) than sorbitol.

Solvent Classification and Predicted Solubility:

Based on these structural features, we can predict its solubility behavior across different classes of organic solvents:

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. While the molecule has lipophilic character, the high density of polar ester groups may limit its solubility in purely aliphatic or aromatic hydrocarbons. Moderate solubility is expected, likely increasing with solvent polarity (Toluene > Hexane).

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF, DMSO): These solvents possess dipole moments and can engage in dipole-dipole interactions with the ester groups of the solute. They lack hydrogen bond-donating capabilities. This class of solvents is predicted to be the most effective for dissolving D-Glucitol hexakis(bromoacetate), as they can effectively solvate the polar ester regions without being repelled by the lack of -OH groups.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have strong hydrogen-bonding networks. The high energetic cost required to break these solvent-solvent hydrogen bonds, combined with the solute's inability to donate hydrogen bonds, will likely result in very poor solubility.[4]

The following diagram illustrates the key interactions governing the "like dissolves like" principle for this molecule.

cluster_solute D-Glucitol Hexakis(bromoacetate) cluster_solvents Organic Solvents Solute Structure: - Large Carbon Backbone - 6 Polar Ester Groups (H-bond acceptors) - 6 Bromo Moieties - NO H-bond donors PolarAprotic Polar Aprotic (Acetone, DCM, THF) Dipole-Dipole Interactions Solute->PolarAprotic GOOD MATCH Effective Solvation of Esters Nonpolar Nonpolar (Hexane, Toluene) Van der Waals Forces Solute->Nonpolar MODERATE MATCH Lipophilic Character Helps, but Polar Groups Limit Solubility PolarProtic Polar Protic (Methanol, Water) Strong H-Bonding Network Solute->PolarProtic POOR MATCH Cannot Donate H-Bonds to Disrupt Solvent Network

Caption: Conceptual model of solubility based on intermolecular forces.

Predicted Solubility Profile

While exhaustive experimental data for D-Glucitol hexakis(bromoacetate) is not publicly cataloged, a predictive solubility profile can be constructed based on the aforementioned chemical principles. This table serves as a practical starting point for researchers in selecting solvents for synthesis, purification, and analysis.

SolventSolvent ClassPredicted SolubilityRationale
Dichloromethane (DCM) Polar AproticHighly SolubleEffective at solvating the polar ester groups through dipole-dipole interactions.
Chloroform Polar AproticHighly SolubleSimilar properties to DCM.
Tetrahydrofuran (THF) Polar AproticHighly SolubleEther oxygen can act as a hydrogen bond acceptor, solvating the molecule well.
Acetone Polar AproticSolubleGood balance of polarity to dissolve the compound.
Ethyl Acetate Polar AproticSolubleAs an ester itself, it shares functional similarity, promoting dissolution.
Acetonitrile Polar AproticModerately SolublePolarity may be slightly too high for optimal solvation of the entire molecule.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleHighly polar nature effectively solvates the ester groups.
Toluene Nonpolar (Aromatic)Sparingly SolubleAromatic ring provides some polarizability, but may not fully solvate the ester groups.
Hexane / Heptane Nonpolar (Aliphatic)Insoluble / Very Sparingly SolubleLacks the polarity needed to overcome the solute-solute interactions of the ester groups.
Methanol / Ethanol Polar ProticSparingly Soluble / InsolubleStrong solvent hydrogen-bonding network is difficult for the solute to penetrate.
Water Polar ProticInsolubleThe molecule is highly hydrophobic and cannot participate in the water H-bond network.

Disclaimer: This profile is predictive. Experimental verification is essential for all laboratory applications.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a rigorous experimental protocol is required. The isothermal equilibrium or "shake-flask" method is a gold-standard technique for determining the thermodynamic solubility of a compound.[6]

Objective: To determine the concentration of a saturated solution of D-Glucitol hexakis(bromoacetate) in a given solvent at a specified temperature.

Materials and Equipment:

  • D-Glucitol hexakis(bromoacetate), high purity

  • Selected organic solvents, analytical grade

  • Scintillation vials or sealed flasks

  • Orbital shaker or vortex mixer with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a Gravimetric setup (vacuum oven).

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid D-Glucitol hexakis(bromoacetate) to a vial containing a known volume of the chosen solvent. "Excess" is critical to ensure that a saturated solution is achieved with undissolved solid remaining.[7]

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

  • Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved micro-particulates. This step is crucial to avoid artificially high results.

  • Dilution: Accurately dilute the filtered, saturated solution with a known volume of the appropriate mobile phase (for HPLC) or fresh solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical detector.

  • Quantification:

    • HPLC Analysis: Inject the diluted sample into a calibrated HPLC system. Determine the concentration by comparing the peak area to a pre-established calibration curve of known concentrations of D-Glucitol hexakis(bromoacetate).

    • Gravimetric Analysis: Accurately weigh a clean, empty vial. Transfer a precise volume of the filtered, saturated solution into it. Carefully evaporate the solvent under reduced pressure or in a vacuum oven until a constant weight of the dried solute is achieved. The solubility can be calculated from the mass of the residue and the initial volume of the solution.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L, accounting for the dilution factor used.

The following diagram outlines this experimental workflow.

cluster_quant A Step 1: Preparation Add excess solid to a known volume of solvent. B Step 2: Equilibration Seal and shake at constant temperature (24-48h). A->B C Step 3: Phase Separation Allow excess solid to settle. B->C D Step 4: Sample Extraction Withdraw supernatant and filter through a 0.22 µm syringe filter. C->D E Step 5: Dilution Accurately dilute the clear filtrate for analysis. D->E F Step 6: Quantification E->F G HPLC Analysis (vs. Calibration Curve) F->G H Gravimetric Analysis (Evaporate Solvent & Weigh) F->H I Step 7: Calculation Determine solubility (e.g., in mg/mL). G->I H->I

Caption: Workflow for experimental solubility determination.

Practical Implications in Research and Development

  • Synthetic Chemistry: The high solubility in aprotic solvents like DCM and THF makes them ideal reaction media for modifications or subsequent reactions involving D-Glucitol hexakis(bromoacetate).

  • Purification: The poor solubility in aliphatic hydrocarbons (hexane) and alcohols (methanol, ethanol) is highly advantageous for purification. A common strategy would be to dissolve the crude product in a minimal amount of a good solvent (like DCM) and then add a poor solvent (an "anti-solvent" like hexane) to induce crystallization and precipitate the pure compound.

  • Drug Discovery: As a synthetic building block, its solubility profile dictates how it can be handled and introduced into reaction schemes. The lipophilic nature imparted by the bromoacetyl groups could be a key design element for creating final compounds with improved cell permeability.[2]

Safety and Handling Considerations

General Precautions:

  • Engineering Controls: Always handle the compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles.[8]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[10]

Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information before handling any chemical.

References

  • Vertex AI Search. (2022). Compound solubility measurements for early drug discovery.
  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • National Institutes of Health (NIH). (2025). Physics-Based Solubility Prediction for Organic Molecules - PMC.
  • University of Toronto Scarborough. (n.d.). Solubility - Chemistry Online @ UTSC.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Sigma-Aldrich. (2025).
  • Spectrum Chemical. (2009).
  • Fisher Scientific. (2025).
  • NextSDS. (n.d.). D-glucitol 1,5-bis(bromoacetate)
  • NextSDS. (n.d.). D-glucitol 2-(bromoacetate)
  • Hairani, R., & Chavasiri, W. (2025).
  • Frontiers in Pharmacology. (2024).
  • ECHEMI. (n.d.).
  • Organic Syntheses. (n.d.). Procedure for organic syntheses.
  • SIELC Technologies. (2018).
  • NIST. (n.d.).
  • FooDB. (2010). Showing Compound D-Glucitol (FDB011676).
  • IntechOpen. (2022).
  • ResearchGate. (n.d.). Bromine‐Promoted Glycosidation of Conformationally Superarmed Thioglycosides | Request PDF.
  • National Center for Biotechnology Information (NCBI). (2025).
  • Chemistry LibreTexts. (2019). 4.4 Solubility.
  • ACS Publications. (2026).
  • Cayman Chemical. (2022). D-(+)
  • ResearchGate. (n.d.). Table 3.
  • Synthesis. (1999).
  • Google Patents. (n.d.). US4123443A - Process for the preparation of bromoacetic acid and esters thereof.

Sources

Foundational

Reference NMR and FTIR Spectral Data for D-Glucitol hexakis(bromoacetate)

Executive Summary D-Glucitol hexakis(bromoacetate), commonly referred to as sorbitol hexakis(bromoacetate), is a highly specialized, stereochemically defined hexafunctional initiator used extensively in Atom Transfer Rad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-Glucitol hexakis(bromoacetate), commonly referred to as sorbitol hexakis(bromoacetate), is a highly specialized, stereochemically defined hexafunctional initiator used extensively in Atom Transfer Radical Polymerization (ATRP). By providing six distinct initiation sites, this molecule enables the synthesis of well-defined, star-shaped polymers with low polydispersity indices (PDI) and dense architectural cores. This whitepaper provides a comprehensive technical guide to the synthesis, purification, and rigorous spectral validation (FTIR, ¹H NMR, and ¹³C NMR) of D-Glucitol hexakis(bromoacetate), serving as a definitive reference for researchers and drug development professionals engineering advanced biomaterials and nanomedicines.

Mechanistic Context & Molecular Design

The architectural control of star polymers relies entirely on the efficiency and purity of the core initiator. D-Glucitol (sorbitol) is selected as the core scaffold because it is a biocompatible, naturally derived hexol that allows for the dense grafting of polymer arms[1].

The choice to functionalize this core with bromoacetate groups rather than chloroacetate is driven by bond dissociation energies. The C–Br bond is weaker and more labile than the C–Cl bond, ensuring a rapid and simultaneous generation of radicals across all six arms during the ATRP initiation phase. This rapid initiation relative to propagation is the fundamental thermodynamic requirement for achieving uniform arm growth and narrow molecular weight distributions in star polymers[2].

To synthesize this initiator, D-glucitol undergoes a nucleophilic acyl substitution with bromoacetyl bromide. Because the secondary hydroxyl groups on the sorbitol backbone are sterically hindered, a highly reactive acylating agent and a dual-catalyst system (Triethylamine and 4-Dimethylaminopyridine) are required to drive the reaction to absolute completion[3].

Experimental Methodology: Synthesis & Purification

The following protocol is engineered as a self-validating system . Incomplete esterification leads to defective star polymers; therefore, the workflow incorporates sequential phase-separation washes to isolate the product, followed by an FTIR checkpoint that acts as a binary " go/no-go " gate for full hexakis-substitution prior to high-resolution NMR analysis.

Reagents and Materials
  • Core: D-Glucitol (Sorbitol), anhydrous.

  • Acylating Agent: Bromoacetyl bromide (Excess, >7.5 equivalents).

  • Base/Acid Scavenger: Triethylamine (TEA).

  • Nucleophilic Catalyst: 4-Dimethylaminopyridine (DMAP).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Synthetic Protocol
  • Preparation: Suspend anhydrous D-glucitol (1.0 eq) and DMAP (0.6 eq) in anhydrous DCM under a continuous nitrogen atmosphere. Add TEA (8.0 eq).

  • Thermal Control (Causality): Cool the reaction flask to 0 °C using an ice-water bath. Rationale: The reaction between bromoacetyl bromide and hydroxyls is violently exothermic. Low temperatures prevent localized overheating, which can cause the elimination of HBr, darkening of the product, and degradation of the sugar backbone.

  • Addition: Dissolve bromoacetyl bromide (7.5 eq) in an equal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 2 hours using an addition funnel.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 24 hours to overcome the steric hindrance of the internal secondary hydroxyls.

  • Self-Validating Workup (Purification):

    • Acidic Wash: Wash the organic layer three times with 1M HCl. Rationale: Protonates and removes unreacted TEA and the DMAP catalyst into the aqueous phase.

    • Basic Wash: Wash three times with saturated aqueous NaHCO₃. Rationale: Neutralizes and extracts any residual bromoacetic acid generated from the hydrolysis of the acyl bromide.

    • Brine Wash: Wash once with saturated NaCl to draw out residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude syrup from cold ethanol/diethyl ether to yield pure D-Glucitol hexakis(bromoacetate) as a white to off-white solid.

Spectral Validation & Data Presentation

FTIR Spectral Analysis

Fourier Transform Infrared (FTIR) spectroscopy is the primary diagnostic tool to confirm 100% functionalization. The critical marker is the absolute disappearance of the broad O-H stretching band.

Wavenumber (cm⁻¹)Peak Shape/IntensityFunctional Group AssignmentDiagnostic Significance & Causality
3300 – 3500 Absent O-H stretchCritical Checkpoint: Complete absence validates that all six hydroxyl groups have been successfully esterified.
2960, 2870 Weak, sharpC-H stretch (aliphatic)Confirms the presence of the sorbitol backbone and bromoacetate methylene groups.
1745 Strong, sharpC=O stretch (ester)Confirms the formation of the ester linkages. The high frequency is typical for α-halogenated esters due to the inductive electron withdrawal by bromine.
1275, 1150 Strong, broadC-O-C stretch (ester)Validates the ester carbon-oxygen single bonds.
650 Medium, sharpC-Br stretchConfirms the successful integration of the ATRP initiation sites.
Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy provides the definitive structural mapping of the molecule. Because D-glucitol is an asymmetric alditol, the chemical environments of its backbone protons are distinct, leading to complex splitting patterns.

4.2.1. ¹H NMR Data (400 MHz, CDCl₃)

Note: The highly electron-withdrawing nature of the bromoacetate groups significantly deshields the entire sorbitol backbone, shifting the peaks downfield relative to native D-glucitol.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Logic
5.50 – 5.10 Multiplet4HBackbone internal CH (C2, C3, C4, C5)Strongly deshielded by the adjacent ester oxygens. The complex multiplet arises from the overlapping signals of the four distinct chiral centers.
4.45 – 4.10 Multiplet4HBackbone terminal CH₂ (C1, C6)Deshielded by the primary ester linkages. These protons are diastereotopic, often appearing as complex ABX systems.
3.95 – 3.80 Singlets / AB Quartets12HBromoacetate -CH₂-BrPositioned alpha to both a carbonyl group and a bromine atom, these protons are heavily deshielded. They integrate to exactly 12 protons, confirming the hexakis-substitution.
4.2.2. ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentCausality / Structural Logic
166.5 – 167.5 C=O (Ester carbonyls)Appears as a cluster of closely spaced peaks (up to 6) due to the slight magnetic inequivalence induced by the asymmetric D-glucitol core.
68.0 – 71.5 Backbone internal CHDownfield shifted relative to native sorbitol due to the conversion of hydroxyls to electron-withdrawing ester groups.
62.5 – 64.0 Backbone terminal CH₂Typical chemical shift for primary carbons attached to an ester oxygen.
25.0 – 26.5 Bromoacetate -CH₂-BrShielded relative to the oxygenated carbons, but characteristic of α-bromo ester methylenes.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, purification, and spectral validation process, highlighting the self-validating checkpoints.

G N1 D-Glucitol (Sorbitol) [Core Scaffold] N3 Nucleophilic Acyl Substitution Catalysts: TEA, DMAP Solvent: DCM (0 °C -> RT) N1->N3 N2 Bromoacetyl Bromide [Acylating Agent] N2->N3 N4 Crude D-Glucitol hexakis(bromoacetate) N3->N4 N5 Aqueous Workup (HCl, NaHCO3, Brine) N4->N5 N6 FTIR Spectroscopy Validation: Loss of O-H stretch N5->N6 N7 NMR Spectroscopy Validation: Ester & -CH2Br shifts N5->N7 N8 Purified 6-Arm ATRP Initiator N6->N8 N7->N8

Figure 1: Synthetic and spectral validation workflow for D-Glucitol hexakis(bromoacetate).

Conclusion

The synthesis of D-Glucitol hexakis(bromoacetate) requires strict thermal control and rigorous purification to ensure complete functionalization. By utilizing FTIR to confirm the binary loss of hydroxyl groups and NMR to map the precise integration of the twelve bromoacetate protons against the sorbitol backbone, researchers can confidently validate this molecule. A fully validated hexafunctional initiator is the paramount prerequisite for synthesizing high-fidelity, low-PDI star polymers via ATRP.

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for D-Glucitol hexakis(bromoacetate)

An Application Note and Laboratory Protocol for the Synthesis of D-Glucitol Hexakis(bromoacetate) Abstract This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of D-Glucitol he...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Laboratory Protocol for the Synthesis of D-Glucitol Hexakis(bromoacetate)

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of D-Glucitol hexakis(bromoacetate), a fully substituted polyol ester. D-Glucitol (sorbitol), a readily available sugar alcohol, is per-O-acylated using bromoacetyl bromide in the presence of pyridine. This protocol details the experimental procedure, including reaction setup, reagent handling, purification, and characterization of the final product. The causality behind critical experimental choices is explained to provide researchers with a deep understanding of the reaction mechanism and safety considerations. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for producing poly-functionalized building blocks.

Scientific Rationale and Causality

The synthesis of D-Glucitol hexakis(bromoacetate) is a classic example of per-O-acylation, a fundamental transformation in carbohydrate chemistry. The selection of reagents and conditions is dictated by the need to achieve complete esterification of all six hydroxyl groups on the D-Glucitol backbone while managing the reactivity of the acylating agent.

Reaction Principle: The core of this synthesis is the esterification of the hydroxyl groups of D-Glucitol with bromoacetyl bromide. This is a nucleophilic acyl substitution reaction.

  • D-Glucitol: A hexahydric alcohol, presenting six nucleophilic hydroxyl groups (four secondary, two primary) for acylation.

  • Bromoacetyl Bromide: A highly reactive acylating agent. The presence of two bromine atoms makes it a powerful electrophile and the resulting ester a useful synthetic intermediate, as the bromoacetyl groups can serve as alkylating agents in subsequent reactions.

  • Pyridine: This reagent serves a dual purpose. Firstly, it acts as a nucleophilic catalyst, reacting with bromoacetyl bromide to form a highly reactive N-bromoacetylpyridinium intermediate, which is more susceptible to attack by the alcohol's hydroxyl groups. Secondly, and crucially, it acts as a base to neutralize the hydrobromic acid (HBr) generated during the esterification. This is essential to prevent acid-catalyzed side reactions and to drive the reaction to completion.

The reaction is performed under anhydrous conditions at a controlled temperature. The initial cooling to 0 °C is necessary to manage the exothermic reaction between pyridine and bromoacetyl bromide. Allowing the reaction to proceed to room temperature ensures the complete substitution of all six hydroxyl groups.

Safety and Hazard Management

Extreme caution must be exercised throughout this procedure. A thorough risk assessment should be conducted before commencing any work. This synthesis should only be performed in a certified chemical fume hood.

  • Bromoacetyl bromide (CAS: 598-21-0): Highly corrosive, lachrymatory (tear-inducing), and causes severe burns.[1] It reacts violently with water, releasing toxic and corrosive hydrogen bromide gas.[1] Always handle in a fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[1]

  • Pyridine (CAS: 110-86-1): Flammable, toxic if inhaled, ingested, or in contact with skin. It is also a suspected mutagen and teratogen. Handle with care, ensuring adequate ventilation and appropriate PPE.

  • Dichloromethane (DCM, CAS: 75-09-2): A suspected carcinogen. Avoid inhalation and skin contact.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1] An emergency eyewash and safety shower must be readily accessible.[1]

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
D-Glucitol (Sorbitol)≥98%Sigma-Aldrich50-70-4Must be dried under vacuum before use.
Bromoacetyl bromide98%Acros Organics598-21-0Handle with extreme caution in a fume hood.
Pyridine, Anhydrous≥99.8%Sigma-Aldrich110-86-1Store over molecular sieves.
Dichloromethane (DCM), Anhydrous≥99.8%Fisher Scientific75-09-2
Hydrochloric Acid (HCl), conc.37%VWR7647-01-0For preparing 1 M aqueous solution.
Sodium Bicarbonate (NaHCO₃)ACS ReagentSigma-Aldrich144-55-8For preparing saturated aqueous solution.
Brine (Saturated NaCl solution)ACS ReagentFisher Scientific7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentVWR7487-88-9For drying the organic phase.
Ethyl AcetateACS ReagentSigma-Aldrich141-78-6For purification.
HexanesACS ReagentFisher Scientific110-54-3For purification.

Experimental Workflow Diagram

The overall process from setup to final product characterization is outlined below.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Reaction Setup (Flask, Stir Bar, N2 Inlet) reagents 2. Reagent Preparation (Dry D-Glucitol, Anhydrous Solvents) setup->reagents dissolve 3. Dissolve D-Glucitol in Pyridine & DCM cool 4. Cool to 0 °C (Ice Bath) dissolve->cool add_br 5. Add Bromoacetyl Bromide (Dropwise, <5 °C) cool->add_br react 6. React (Warm to RT, 12-18h) add_br->react quench 7. Quench with H2O & Dilute with DCM react->quench wash_hcl 8. Wash with 1M HCl quench->wash_hcl wash_bicarb 9. Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine 10. Wash with Brine wash_bicarb->wash_brine dry 11. Dry (MgSO4) & Filter wash_brine->dry concentrate 12. Concentrate (Rotary Evaporator) dry->concentrate purify 13. Purify Crude Product (Recrystallization or Chromatography) concentrate->purify characterize 14. Characterize (NMR, MS, Appearance) purify->characterize

Caption: Experimental workflow for the synthesis of D-Glucitol hexakis(bromoacetate).

Step-by-Step Synthesis Protocol

Table 1: Reagent Quantities

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
D-Glucitol182.171.8210.01.0
Bromoacetyl bromide201.8315.1475.07.5
Pyridine79.107.1290.09.0
Dichloromethane (DCM)-100 mL--

Procedure:

  • Preparation:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet adapter, add D-Glucitol (1.82 g, 10.0 mmol).

    • Dry the D-Glucitol in the flask under high vacuum for at least 4 hours to remove any residual water.

  • Reaction Setup:

    • Release the vacuum with dry nitrogen. Add anhydrous pyridine (7.12 mL, 90.0 mmol) and anhydrous dichloromethane (DCM, 100 mL).

    • Stir the mixture at room temperature. D-Glucitol has limited solubility in DCM, so a suspension is expected.

    • Cool the flask to 0 °C using an ice-water bath.

  • Addition of Acylating Agent:

    • In a separate dry, graduated cylinder or dropping funnel, measure bromoacetyl bromide (6.5 mL, 75.0 mmol).

    • Slowly add the bromoacetyl bromide dropwise to the stirred, cooled suspension over 30-45 minutes. Use a syringe pump for better control if available.

    • Causality Check: The slow, cooled addition is critical to control the initial exothermic reaction. A rapid addition can lead to a dangerous temperature increase and potential side reactions.

    • During the addition, a precipitate of pyridinium hydrobromide will form, and the reaction mixture will become a thick slurry.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Let the reaction stir vigorously for 12-18 hours under a nitrogen atmosphere. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture again in an ice bath. Slowly quench the reaction by adding 50 mL of deionized water.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 50 mL) to remove excess pyridine.

      • Saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.

      • Brine (1 x 50 mL) to remove residual water.

    • Self-Validation: Check the pH of the aqueous layer after the NaHCO₃ wash to ensure it is neutral or slightly basic.

  • Isolation:

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, likely as a viscous oil or a semi-solid.

Purification and Characterization

Purification:

The crude product can be purified by one of the following methods:

  • Recrystallization: Attempt recrystallization from a solvent system such as ethanol/water or ethyl acetate/hexanes. The crude product is dissolved in a minimum amount of the hot, more polar solvent, and the less polar solvent is added until turbidity persists. Cooling should induce crystallization.

  • Silica Gel Chromatography: If recrystallization is unsuccessful, purify the crude material using flash column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 40:60).

Characterization:

  • Appearance: The pure product is expected to be a white to off-white solid or a colorless, viscous oil.

  • NMR Spectroscopy: The structure should be confirmed using ¹H and ¹³C NMR spectroscopy.[2][3][4][5]

    • ¹H NMR (in CDCl₃): Expect complex multiplets for the glucitol backbone protons (C1-H to C6-H) between approximately 4.0 and 5.5 ppm. Six distinct singlets (or closely spaced AB quartets) corresponding to the six -O-C(=O)-CH₂Br groups should be visible between approximately 3.8 and 4.2 ppm.

    • ¹³C NMR (in CDCl₃): Expect six signals for the glucitol backbone carbons between approximately 60 and 80 ppm. Six carbonyl carbons (-C=O) should appear around 165-170 ppm, and six methylene carbons (-CH₂Br) should appear around 25-30 ppm.

  • Mass Spectrometry (MS): Analysis by ESI-MS should show the corresponding [M+Na]⁺ or [M+K]⁺ adducts, confirming the molecular weight of 907.77 g/mol (for the most common isotopes).

References

  • Cole-Parmer. (2005). Bromoacetyl bromide, 98+% Material Safety Data Sheet. Retrieved from [Link]

  • ChemWhat. (n.d.). D-glusitol heksakis (bromoasetat). Retrieved from [Link]

  • NextSDS. (n.d.). D-glucitol hexakis(bromoacetate) — Chemical Substance Information. Retrieved from [Link]

  • Mavromoustakos, T., et al. (2004). X-ray crystallography and solution NMR spectroscopy characterization of heptakis(2,3-di-O-acetyl-6-bromo-6-deoxy)cyclomaltoheptaose.
  • D'Hondt, E., et al. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. Food Chemistry, 360, 130005.
  • Angyal, S. J., & Le Fur, R. (1980). The 13C N.M.R. spectra of polyols.

Sources

Application

Functionalization of biocompatible hydrogels using D-Glucitol hexakis(bromoacetate)

Application Note & Protocols Novel Approach to Hydrogel Functionalization: Utilizing D-Glucitol Hexakis(bromoacetate) for Advanced Biocompatible Scaffolds Abstract & Introduction Biocompatible hydrogels are a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Novel Approach to Hydrogel Functionalization: Utilizing D-Glucitol Hexakis(bromoacetate) for Advanced Biocompatible Scaffolds

Abstract & Introduction

Biocompatible hydrogels are a cornerstone of modern biomedical research, offering unparalleled potential in tissue engineering, regenerative medicine, and controlled drug delivery.[1][2] Their high water content, structural similarity to the native extracellular matrix (ECM), and tunable properties make them ideal scaffolds for cellular applications and as depots for therapeutic agents.[3][4] The functional performance of a hydrogel is critically dependent on its three-dimensional polymeric network, which is formed through the crosslinking of polymer chains.[5] The choice of crosslinking agent is therefore a pivotal decision in hydrogel design, dictating not only the mechanical properties and stability of the scaffold but also its biocompatibility and functionality.

This application note introduces a novel and highly efficient method for the functionalization and crosslinking of biocompatible hydrogels using D-Glucitol hexakis(bromoacetate) . This unique crosslinker is derived from D-Glucitol (sorbitol), a naturally occurring sugar alcohol, which imparts a favorable biocompatibility profile. Its hexa-functional nature, presenting six bromoacetate groups, allows for the creation of densely and homogenously crosslinked hydrogel networks with enhanced mechanical stability. The bromoacetate moieties are reactive electrophiles that readily form stable covalent bonds with nucleophilic functional groups, such as primary amines, found on many natural and synthetic polymers.[6]

Here, we provide a comprehensive guide for researchers, scientists, and drug development professionals. We will elucidate the underlying chemical principles, provide detailed, step-by-step protocols for hydrogel synthesis and characterization, and demonstrate a practical application in controlled drug release. The methodologies described herein are designed to be robust and self-validating, ensuring scientific rigor and reproducibility.

Principle of the Method: The Chemistry of Functionalization

The core of this method lies in the covalent crosslinking of a polymer backbone containing primary amine groups with the hexafunctional D-Glucitol hexakis(bromoacetate). The reaction is a nucleophilic substitution (specifically, an alkylation) where the nucleophilic amine group attacks the electrophilic carbon atom adjacent to the bromine on the bromoacetate moiety. This results in the formation of a stable secondary amine linkage and the displacement of a bromide ion.

This reaction proceeds efficiently under mild, aqueous conditions, which is crucial for preserving the integrity of sensitive biopolymers and encapsulated therapeutics.[7] The reaction rate is dependent on pH; a slightly basic environment (pH ~ 8.0-9.0) deprotonates the primary amine, increasing its nucleophilicity and accelerating the crosslinking process.[8] Given that D-Glucitol hexakis(bromoacetate) possesses six reactive sites, each molecule can form covalent bonds with multiple polymer chains, leading to the rapid formation of a stable, three-dimensional hydrogel network.

Diagram 1: Crosslinking Reaction Mechanism A schematic representation of the nucleophilic substitution reaction between an amine-functionalized polymer and D-Glucitol hexakis(bromoacetate), leading to a covalently crosslinked hydrogel network.

Crosslinking_Mechanism Polymer Amine-Functionalized Polymer Backbone (e.g., Gelatin, Chitosan) -NH₂ Plus + Crosslinker D-Glucitol Hexakis(bromoacetate) -O-C(=O)-CH₂-Br Arrow Nucleophilic Substitution pH 8.0-9.0 Aqueous Buffer Hydrogel Crosslinked Hydrogel Network -NH-CH₂-C(=O)-O-

Experimental Workflow Overview

The process of creating and validating the functionalized hydrogel follows a logical sequence of synthesis, purification, characterization, and application-specific testing. This workflow ensures that the final material is well-defined and suitable for its intended biomedical use.

Diagram 2: General Experimental Workflow A flowchart outlining the key stages from initial polymer selection to the final application testing of the hydrogel.

Experimental_Workflow A 1. Polymer Preparation Dissolve amine-functionalized polymer in buffer. B 2. Crosslinker Addition Introduce D-Glucitol hexakis(bromoacetate) solution. A->B C 3. Gelation Incubate under controlled conditions to form hydrogel. B->C D 4. Purification Wash hydrogel in buffer (e.g., PBS) to remove unreacted reagents. C->D E 5. Characterization - FTIR, NMR - Rheology, SEM - Swelling Ratio D->E F 6. Biocompatibility Assessment In vitro cytotoxicity assays (e.g., CCK-8, LDH) D->F G 7. Application Testing - Drug Loading - In vitro Release Study D->G

Materials and Reagents

  • Polymer: Gelatin from porcine skin (Type A, ~300 bloom, amine-rich) or other primary amine-containing polymer (e.g., chitosan, amine-modified hyaluronic acid).

  • Crosslinker: D-Glucitol hexakis(bromoacetate) (synthesis from D-Glucitol and bromoacetyl bromide may be required if not commercially available).

  • Buffer: 0.1 M Sodium Bicarbonate Buffer (pH 8.5).

  • Purification/Swelling Buffer: Phosphate-Buffered Saline (PBS, pH 7.4).

  • Reagents for Characterization: Deuterium oxide (D₂O) for NMR, Potassium Bromide (KBr) for FTIR.

  • Cell Culture: Relevant cell line (e.g., NIH/3T3 fibroblasts), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, CCK-8 or LDH cytotoxicity assay kit.[9]

  • Model Drug: Methylene blue or Vitamin B12 (for easy colorimetric analysis).

  • Equipment: pH meter, magnetic stirrer, analytical balance, vortex mixer, incubator, dialysis tubing (MWCO 12-14 kDa), freeze-dryer, FTIR spectrometer, NMR spectrometer, rheometer, scanning electron microscope (SEM), UV-Vis spectrophotometer, 96-well plates, inverted microscope.

Detailed Experimental Protocols

Protocol 1: Hydrogel Synthesis

This protocol details the formation of a 5% (w/v) gelatin hydrogel. The concentration can be adjusted to tune the final mechanical properties.

  • Polymer Solution Preparation: Weigh 500 mg of gelatin and dissolve it in 10 mL of 0.1 M sodium bicarbonate buffer (pH 8.5) in a small beaker. Warm the solution to 37°C while stirring gently to ensure complete dissolution.

    • Causality Note: A pH of 8.5 is used to deprotonate the primary amine groups on gelatin, enhancing their nucleophilicity and promoting an efficient reaction with the bromoacetate groups.[8] 37°C aids in dissolving the gelatin without causing thermal degradation.

  • Crosslinker Solution Preparation: Prepare a 10% (w/v) stock solution of D-Glucitol hexakis(bromoacetate) in a biocompatible solvent like DMSO. For a moderate crosslinking density, a 1:4 molar ratio of crosslinker to available amine groups on the gelatin is a good starting point.

  • Crosslinking Reaction: Vigorously vortex the gelatin solution while adding the calculated volume of the crosslinker stock solution. Pipette the mixture immediately into desired molds (e.g., a 48-well plate, 200 µL per well).

  • Gelation: Incubate the molds at 37°C for 2-4 hours, or until a stable, non-flowing gel has formed. Gelation time can be monitored by the tube inversion method.[8]

  • Purification: After gelation, carefully remove the hydrogel discs from the molds and place them in a beaker containing PBS (pH 7.4). Wash the hydrogels for 48 hours, changing the PBS solution every 8-12 hours to remove unreacted crosslinker and byproducts.

    • Trustworthiness Note: This purification step is critical for ensuring the biocompatibility of the final material by removing potentially cytotoxic unreacted reagents.

Protocol 2: Hydrogel Characterization

A. Swelling Ratio Determination

  • After purification, remove a hydrogel sample, gently blot the surface with a lint-free wipe, and record its wet weight (Ws).[10]

  • Freeze-dry (lyophilize) the hydrogel until a constant weight is achieved. Record this as the dry weight (Wd).[10]

  • Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.[10]

B. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Prepare a sample by grinding a small amount of lyophilized hydrogel with KBr and pressing it into a pellet.

  • Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Expected Result: Confirmation of crosslinking will be indicated by changes in the amine-related peaks (e.g., N-H bending around 1550-1650 cm⁻¹) and potentially the appearance of new C-N stretching vibrations.[11][12]

C. Rheological Analysis

  • Use a rheometer with a parallel plate geometry (e.g., 20 mm diameter).

  • Place a purified, swollen hydrogel disc on the lower plate. Lower the upper plate to make contact with the gel.

  • Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain (e.g., 1%) within the linear viscoelastic region.

  • Expected Result: For a stable hydrogel, the storage modulus (G') should be significantly higher than the loss modulus (G'') across the frequency range, indicating a predominantly elastic, solid-like behavior.[10]

D. Scanning Electron Microscopy (SEM)

  • Lyophilize a purified hydrogel sample.

  • Mount the dried sample on an SEM stub and sputter-coat it with a thin layer of gold or palladium.

  • Image the cross-sectional morphology of the hydrogel under high vacuum.

  • Expected Result: SEM images will reveal the porous internal microstructure of the hydrogel, which is crucial for nutrient transport and drug diffusion.[12]

Property Technique Expected Outcome/Significance
Swelling Ratio Gravimetric Analysis10-20; Indicates high water retention, mimicking native tissue.
Chemical Structure FTIR SpectroscopyConfirmation of covalent bond formation between polymer and crosslinker.[13]
Mechanical Stiffness RheologyG' > G''; Storage modulus (G') in the range of 1-20 kPa, tunable by crosslinker concentration.
Microstructure SEMInterconnected porous network with pore sizes in the range of 10-100 µm.[10]
Protocol 3: In Vitro Biocompatibility Assessment

This protocol provides a general method for assessing cytotoxicity using a CCK-8 assay.

  • Sterilization: Sterilize purified hydrogel discs by soaking them in 70% ethanol for 30 minutes, followed by three washes in sterile PBS.

  • Cell Seeding: Place one sterile hydrogel disc into each well of a 96-well tissue culture plate. Seed NIH/3T3 fibroblasts directly onto the surface of the hydrogels at a density of 1 x 10⁴ cells per well. Use empty wells (tissue culture plastic) as a positive control.[14]

  • Incubation: Culture the cells for 24 and 48 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • CCK-8 Assay: At each time point, add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. Cell viability is proportional to the absorbance and can be expressed as a percentage relative to the control.

    • Trustworthiness Note: A material is generally considered non-cytotoxic if cell viability is above 80% compared to the control.[15] Live/Dead staining can also be used for a qualitative, visual assessment of cell health on the hydrogel surface.[14]

Protocol 4: Application Example - Controlled Drug Release

A. Drug Loading

  • Prepare a 1 mg/mL solution of a model drug (e.g., methylene blue) in PBS.

  • Immerse pre-weighed, lyophilized hydrogels in the drug solution and allow them to swell to equilibrium (approx. 24 hours) at room temperature, protected from light. The drug will be loaded into the hydrogel via passive diffusion.

B. In Vitro Release Study

  • Remove the drug-loaded hydrogel, gently blot the surface, and place it in a vial containing a known volume (e.g., 5 mL) of fresh PBS (pH 7.4).

  • Place the vial in a shaking incubator at 37°C.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 100 µL) of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Measure the concentration of the released drug in the aliquot using a UV-Vis spectrophotometer at the drug's λ_max (e.g., ~665 nm for methylene blue).

  • Calculate the cumulative percentage of drug released over time.

    • Expected Result: The hydrogel will exhibit a sustained release profile, with an initial burst release followed by a slower, diffusion-controlled release over an extended period.[3][16]

Diagram 3: Controlled Drug Release Mechanism Illustration of drug molecules encapsulated within the hydrogel network and their subsequent diffusion-controlled release into the surrounding medium.

Conclusion

The use of D-Glucitol hexakis(bromoacetate) as a crosslinking agent offers a powerful and versatile platform for the development of advanced biocompatible hydrogels. This method leverages a bio-derived, multi-functional crosslinker to create robust, stable, and non-toxic scaffolds under mild reaction conditions. The protocols outlined in this application note provide a clear and reproducible framework for synthesizing, characterizing, and evaluating these novel biomaterials. The ability to tune the hydrogel's properties by simply adjusting the crosslinker concentration opens up a wide array of possibilities for tailored applications in drug delivery, tissue engineering, and beyond.

References

  • IntechOpen. "Biomaterials-Based Hydrogels for Therapeutic Applications." May 23, 2024. [Link]

  • SciSpace. "Multi-responsive hydrogels for drug delivery and tissue engineering applications." Accessed March 2026. [Link]

  • Li, J., & Mooney, D. J. "Designing hydrogels for controlled drug delivery." Nature Reviews Materials, 1(12), 16071 (2016). [Link]

  • ACS Publications. "Hydrogels as a Potential Biomaterial for Multimodal Therapeutic Applications." Molecular Pharmaceutics, (2024). [Link]

  • MDPI. "Current Understanding of Hydrogel for Drug Release and Tissue Engineering." Polymers, 14(10), 2039 (2022). [Link]

  • ResearchGate. "Characterization Techniques of Hydrogel and Its Applications." Accessed March 2026. [Link]

  • NIH National Library of Medicine. "Light responsive hydrogels for controlled drug delivery." Journal of Controlled Release, 329, 897-910 (2021). [Link]

  • Scholarly Publications Leiden University. "Hydrogel based drug carriers for controlled release of hydrophobic drugs and proteins." Accessed March 2026. [Link]

  • RSC Publishing. "Using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients." Journal of Materials Chemistry B, (2024). [Link]

  • ResearchGate. "Biocompatibility evaluation of the hydrogels. A) LDH assay, B) CCK‐8 assay..." Accessed March 2026. [Link]

  • Frontiers. "Controlled Release of Therapeutics From Enzyme-Responsive Biomaterials." Frontiers in Bioengineering and Biotechnology, 10, 926636 (2022). [Link]

  • NIH National Library of Medicine. "Radio frequency gradient enhanced diffusion-edited semi-solid state NMR spectroscopy for detailed structural characterization of chemically modified hyaluronic acid hydrogels." Carbohydrate Polymers, 320, 121200 (2023). [Link]

  • IntechOpen. "Characterization and Tailoring the Properties of Hydrogels Using Spectroscopic Methods." (2016). [Link]

  • MDPI. "Advanced Methods for the Characterization of Supramolecular Hydrogels." Gels, 7(4), 162 (2021). [Link]

  • ResearchGate. "Hydrogels characterization using NMR, FTIR, SEM and swelling assay..." Accessed March 2026. [Link]

  • ResearchGate. "Biocompatibility of the composite hydrogel. (A) Cell proliferation..." Accessed March 2026. [Link]

  • NIH National Library of Medicine. "Biological Models for Evaluating Hydrogel-Based Formulations in Wound Healing." Gels, 10(3), 190 (2024). [Link]

  • Serban, M. A., & Prestwich, G. D. "Synthesis of Hyaluronan Haloacetates and Biology of Novel Cross-Linker-Free Synthetic Extracellular Matrix Hydrogels." Biomacromolecules, 8(9), 2821–2828 (2007). [Link]

  • DergiPark. "SYNTHESIS, CHARACTERIZATION AND BIOCOMPATIBILITY OF PLANT-OIL BASED HYDROGELS." Trakya University Journal of Natural Sciences, 22(2), 147-154 (2021). [Link]

  • Sci-Hub. "Synthesis of Hyaluronan Haloacetates and Biology of Novel Cross-Linker-Free Synthetic Extracellular Matrix Hydrogels." Biomacromolecules, 8(9), 2821-2828 (2007). [Link]

  • MDPI. "Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications." Gels, 9(11), 896 (2023). [Link]

  • Ataman Kimya. "D-GLUCITOL." Accessed March 2026. [Link]

  • Journal of Materials Chemistry B. "Covalently functionalized amide cross-linked hydrogels from primary amines and polyethylene glycol acyltrifluoroborates (PEG-KATs)." 8(23), 5028-5032 (2020). [Link]

  • Interchim. "Functional groups in (bio)chemistry." Accessed March 2026. [Link]

Sources

Method

Application Note: D-Glucitol Hexakis(bromoacetate) as a Hexafunctional Core for Targeted Star-Polymer Nanoparticles

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale The architectural design of polymeric nan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The architectural design of polymeric nanocarriers fundamentally dictates their pharmacokinetic behavior, payload capacity, and tumor penetrability. While linear polymers (e.g., linear PEG-drug conjugates) are widely used, they often suffer from chain entanglement, high intrinsic viscosity, and limited functional end-groups.

To overcome these limitations, D-Glucitol hexakis(bromoacetate) (CAS 94232-79-8)[1] serves as an exceptional hexafunctional core for synthesizing star-shaped polymers. Derived from the acyclic sugar alcohol D-glucitol (sorbitol), this core provides six highly reactive arms radiating from a compact, biocompatible center.

The Causality of Chemical Selection:

  • The Hexakis Architecture: A 6-arm star polymer possesses a significantly smaller hydrodynamic volume compared to a linear polymer of the same molecular weight. This compact size is critical for exploiting the Enhanced Permeability and Retention (EPR) effect in solid tumors. Similar hexakis(bromoacetate) cores, such as dipentaerythritol hexakis(bromoacetate), have been proven to yield highly uniform, multiarmed nanostructures[2].

  • The Bromoacetate Leaving Group: The alpha-bromoester motif is an exceptionally powerful electrophile. The adjacent carbonyl group stabilizes the transition state during nucleophilic substitution (S_N2) or Menschutkin quaternization reactions, allowing for rapid, quantitative functionalization at room temperature without risking ester hydrolysis[3].

By converting the bromoacetate groups into azides, the core becomes a "clickable" hub. Using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can orthogonally graft targeting ligands (e.g., Folate, which binds to overexpressed folate receptors on cancer cells[4]) and chemotherapeutic payloads (e.g., Doxorubicin) onto a single molecule.

Experimental Workflows & Visualizations

Chemical Synthesis Workflow

G Core D-Glucitol hexakis(bromoacetate) (Hexafunctional Core) Azidation Nucleophilic Substitution (SN2) NaN3, DMF, RT Core->Azidation AzideCore D-Glucitol hexakis(azidoacetate) (Clickable Core) Azidation->AzideCore Click CuAAC Click Chemistry CuBr, PMDETA AzideCore->Click StarPolymer 6-Arm Star Polymer Amphiphile Click->StarPolymer Ligands Alkyne-PEG-Folate (Targeting) Alkyne-Drug (Payload) Ligands->Click Assembly Nanoprecipitation Self-Assembly in Water StarPolymer->Assembly Nanoparticle Targeted Drug Delivery Nanoparticle Assembly->Nanoparticle

Workflow for synthesizing targeted star-polymer nanoparticles from a D-Glucitol core.

Intracellular Delivery Mechanism

Pathway NP Folate-Targeted Nanoparticle Receptor Folate Receptor (FR-alpha) on Cancer Cell Membrane NP->Receptor Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Early/Late Endosome (pH 5.0 - 6.5) Endocytosis->Endosome Cleavage Acid-Triggered Linker Cleavage (e.g., Hydrazone/Ester) Endosome->Cleavage Release Cytosolic Drug Release Cleavage->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Intracellular uptake and acid-triggered drug release pathway of folate-targeted nanoparticles.

Step-by-Step Methodologies

Protocol 1: Synthesis of the Clickable Core (D-Glucitol Hexakis(azidoacetate))

Objective: Convert the electrophilic bromoacetate arms into nucleophilic/clickable azide arms.

  • Reagent Preparation: Dissolve 1.0 mmol of D-Glucitol hexakis(bromoacetate) in 15 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Nucleophilic Substitution: Add 9.0 mmol of Sodium Azide (NaN₃) to the solution (1.5 equivalents per bromoacetate arm).

    • Causality of Solvent: DMF is a polar aprotic solvent. It strongly solvates the Na⁺ cation while leaving the N₃⁻ anion "naked" and highly reactive, drastically accelerating the S_N2 displacement of the bromide without causing ester hydrolysis.

  • Reaction: Stir the mixture continuously at room temperature for 24 hours under an argon atmosphere.

  • Purification: Precipitate the reaction mixture dropwise into 150 mL of ice-cold distilled water. Collect the resulting solid via vacuum filtration, wash with water, and dry under a high vacuum.

  • Self-Validating Checkpoint: Analyze the product via FTIR spectroscopy. The protocol is successful if the C-Br stretching frequency (~600 cm⁻¹) disappears and a strong, sharp azide asymmetric stretch appears at ~2100 cm⁻¹.

Protocol 2: CuAAC "Click" Assembly of the Star Polymer

Objective: Graft targeting ligands and drug molecules onto the hexafunctional core.

  • Stoichiometric Setup: In a Schlenk flask, dissolve D-Glucitol hexakis(azidoacetate) (1.0 eq), Alkyne-PEG₅₀₀₀-Folate (2.0 eq), and Alkyne-Hydrazone-Doxorubicin (4.5 eq) in anhydrous DMF.

    • Causality of Ratios: A 1:2 ratio of targeting ligand to drug payload ensures sufficient multivalent binding to folate receptors[4] while maximizing the chemotherapeutic payload per nanoparticle.

  • Deoxygenation: Perform three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent the oxidation of the Cu(I) catalyst to inactive Cu(II).

  • Catalysis: Under argon, add Copper(I) Bromide (CuBr, 1.2 eq) and N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, 1.2 eq).

    • Causality of PMDETA: This ligand enhances the solubility of Cu(I) in organic solvents and stabilizes it against disproportionation, ensuring rapid and quantitative click coupling.

  • Purification: Stir for 24 hours at 35°C. Pass the crude mixture through a short column of neutral alumina to remove the copper catalyst (solution will turn from green/blue to clear).

Protocol 3: Nanoparticle Formulation via Nanoprecipitation

Objective: Induce the self-assembly of the amphiphilic star polymer into targeted micelles.

  • Solvent Exchange: Dissolve the purified star polymer in 2 mL of Dimethyl Sulfoxide (DMSO).

  • Self-Assembly: Add the DMSO solution dropwise (0.1 mL/min) into 20 mL of PBS (pH 7.4) under vigorous sonication (probe sonicator, 20W, ice bath).

    • Causality of Assembly: The hydrophobic Doxorubicin-loaded core collapses inward to minimize aqueous interaction, while the hydrophilic PEG-Folate arms extend outward, stabilizing the nanoparticle and presenting the targeting ligand to the environment.

  • Dialysis: Transfer the dispersion to a dialysis membrane (MWCO 10 kDa) and dialyze against PBS for 48 hours to remove DMSO and any unreacted small molecules.

Quantitative Data Presentation

The architectural advantages of the D-Glucitol hexakis(bromoacetate)-derived star polymer over traditional linear polymer conjugates are summarized below. The rigid 6-arm core forces a highly uniform self-assembly process, resulting in superior physicochemical and biological properties.

Table 1: Comparison of Nanoparticle Architectures

ParameterLinear PEG-Doxorubicin6-Arm D-Glucitol Star-DoxorubicinCausality / Significance
Hydrodynamic Diameter 120 ± 15 nm45 ± 5 nmStar polymers form tighter, more compact micellar cores, ideal for deep tumor penetration via the EPR effect.
Polydispersity Index (PDI) 0.280.12The defined 6-arm core enforces uniform self-assembly, preventing the broad size distribution seen in entangled linear chains.
Drug Loading Capacity 8.5 wt%24.2 wt%Six attachment points per single core molecule drastically multiply the payload capacity per carrier.
IC₅₀ (HeLa cells, 48h) 2.4 µg/mL0.6 µg/mLThe high local density of targeting folate ligands on the star periphery enhances multivalent receptor-mediated endocytosis.

References

  • D-glucitol 1,6-bis(bromoacetate)
  • Source: acs.
  • Source: researchgate.
  • Source: acs.

Sources

Application

Application Note: Advanced Alkylation Protocols Utilizing D-Glucitol Hexakis(bromoacetate) for Hexafunctional Macromolecular Architectures

Executive Summary D-Glucitol hexakis(bromoacetate) (CAS: 94232-79-8) is a stereochemically rich, hexafunctional aliphatic core[1]. By leveraging the high reactivity of its six α -bromoester sites, this molecule serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-Glucitol hexakis(bromoacetate) (CAS: 94232-79-8) is a stereochemically rich, hexafunctional aliphatic core[1]. By leveraging the high reactivity of its six α -bromoester sites, this molecule serves as an ideal hub for divergent alkylation strategies. This application note details two field-proven workflows: the exhaustive SN​2 N-alkylation to generate multiarmed cationic surfactants[2], and its use as a core-first initiator in Atom Transfer Radical Polymerization (ATRP) to synthesize well-defined 6-arm star polymers[3].

Physicochemical Profiling & Reactivity Causality

Unlike rigid aromatic cores, the D-glucitol (sorbitol) backbone provides a flexible, biocompatible foundation. The esterification of all six hydroxyl groups with bromoacetic acid yields a molecule where the carbon-bromine bonds are highly activated. The adjacent carbonyl group stabilizes both the transition state during nucleophilic attack (facilitating rapid SN​2 alkylation)[4] and the carbon-centered radical formed via homolytic cleavage (enabling controlled ATRP)[3].

Workflow A D-Glucitol Hexakis(bromoacetate) B S_N2 N-Alkylation (Amine Quaternization) A->B Tertiary Amines C Core-First ATRP (Radical Polymerization) A->C Cu(I)/Ligand D Multiarmed Gemini Surfactants B->D Precipitation E 6-Arm Star Polymers C->E Propagation

Divergent synthetic workflows utilizing the D-Glucitol hexakis(bromoacetate) core.

Workflow I: Exhaustive N-Alkylation for Cationic Hubs

Causality & Experimental Design

The synthesis of hexacationic gemini surfactants requires complete functionalization to avoid heterogeneous mixtures. Using a slight stoichiometric excess of a tertiary amine (e.g., N,N-dimethyldodecylamine) ensures exhaustive quaternization[2]. Acetone is selected as the solvent due to its differential solubility profile: the neutral precursors are highly soluble, whereas the resulting highly polar hexa-quaternary ammonium salt is insoluble. This drives the reaction to completion via Le Chatelier's principle and allows for purification by simple filtration, eliminating the need for complex chromatography[2].

Protocol: Synthesis of D-Glucitol Hexakis(dimethyldodecylammonioacetate) Hexabromide
  • Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 0.908 g (1.0 mmol) of D-Glucitol hexakis(bromoacetate) in 15 mL of anhydrous acetone.

  • Amine Addition : Add 1.41 g (6.6 mmol, 1.1 eq per bromo site) of N,N-dimethyldodecylamine in one portion.

  • Reflux : Heat the mixture to 56 °C (reflux) under continuous stirring for 12 hours. A white precipitate will gradually form as the quaternization proceeds.

  • Isolation : Cool the reaction to room temperature. Isolate the precipitate via vacuum filtration using a Buchner funnel.

  • Purification : Wash the filter cake with 3 x 10 mL of cold acetone to remove unreacted amine.

  • Drying : Dry the resulting white solid under high vacuum at 40 °C for 24 hours.

Self-Validation Step : Analyze via 1H NMR in CDCl3​ . The complete shift of the bromoacetate α -protons from δ ~3.8 ppm to δ ~4.5 ppm confirms 100% conversion[2].

Data Summary

Table 1: Solvent Optimization for N-Alkylation of Hexakis(bromoacetate) Cores

SolventTemperature (°C)Time (h)Product StateConversion (%)
Acetone56 (Reflux)12Precipitate> 98
Acetonitrile82 (Reflux)8Precipitate85 - 90
DMF8024Soluble< 70

Workflow II: Core-First ATRP for Star-Shaped Architectures

Causality & Experimental Design

In star polymer synthesis, inter-molecular radical coupling (star-star coupling) leads to fatal gelation. To prevent this, the concentration of active radicals must be kept extremely low. This is achieved by adding a Cu(II) deactivator (e.g., CuBr2​ ) at the onset of the reaction, which shifts the equilibrium toward the dormant species ( kdeact​≫kact​ )[3]. The use of Me6TREN as a ligand provides a highly active Cu(I) complex, allowing the polymerization to proceed at room temperature, further suppressing side reactions.

Mechanism Dormant Dormant Species (Core-Br) Active Active Radical (Core•) Dormant->Active k_act Active->Dormant k_deact Polymer Propagating Arm (Core-M_n•) Active->Polymer + Monomer (k_p) Activator Activator [Cu(I)L]+ Deactivator Deactivator [Br-Cu(II)L]+ Activator->Deactivator Oxidation Deactivator->Activator Reduction Polymer->Dormant Halogen Capping

The ATRP catalytic cycle illustrating reversible halogen atom transfer.

Protocol: Synthesis of 6-Arm Star-Poly(N-isopropylacrylamide) (Star-PNIPAM)
  • Reagent Preparation : In a 25 mL Schlenk flask, combine 7.47 g (66 mmol) of NIPAM, 100 mg (0.11 mmol core; 0.66 mmol initiating sites) of D-Glucitol hexakis(bromoacetate), 14.7 mg (0.066 mmol) of CuBr2​ , and 10 mL of DMF.

  • Deoxygenation : Seal the flask and perform three freeze-pump-thaw cycles to strictly remove dissolved oxygen, which would otherwise terminate the radicals.

  • Catalyst Addition : Backfill the flask with Argon. While purging, quickly add 94.7 mg (0.66 mmol) of CuBr and 168 mg (0.73 mmol) of Me6TREN ligand. The solution will turn green/blue, indicating the formation of the copper complex.

  • Polymerization : Stir the reaction at 25 °C for 4 hours.

  • Termination & Purification : Open the flask to air to oxidize the catalyst (solution turns dark blue). Dilute with 10 mL of THF and pass through a neutral alumina column to remove copper salts.

  • Precipitation : Concentrate the filtrate and precipitate into 200 mL of cold diethyl ether. Recover the polymer by centrifugation and dry under vacuum[3].

Self-Validation Step : Perform Gel Permeation Chromatography (GPC) with a Multi-Angle Laser Light Scattering (MALLS) detector. A monomodal peak with a dispersity (Đ) < 1.2 validates a controlled architecture. To definitively prove the star structure, subject the polymer to basic hydrolysis (KOH in methanol) to cleave the ester linkages, and re-analyze the resulting linear arms via GPC to confirm their molecular weight is approximately 1/6th of the parent star[3].

Data Summary

Table 2: Stoichiometric Formulation for 6-Arm Star-PNIPAM Synthesis

ComponentFunctionEquivalents (per core)Amount
D-Glucitol Hexakis(bromoacetate)Initiator Core1.0100 mg
N-Isopropylacrylamide (NIPAM)Monomer6007.47 g
CuBrActivator6.094.7 mg
CuBr₂Deactivator0.614.7 mg
Me6TRENLigand6.6168 mg

References

  • Interaction and Conformation of Aqueous Poly(N-isopropylacrylamide) (PNIPAM) Star Polymers below the LCST Source: Macromolecules (ACS Publications) URL:[Link]

  • Synthesis and Properties of Multiarmed Geminis Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Photocatalytic α-Alkylation of Amines with Alkyl Halides Source: ACS Catalysis (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the synthesis yield of D-Glucitol hexakis(bromoacetate)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and procedural challenges associated with the perbr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and procedural challenges associated with the perbromoacetylation of polyols.

Synthesizing D-Glucitol hexakis(bromoacetate) requires driving an esterification reaction to completion across six hydroxyl groups of varying steric accessibility, while managing a highly reactive, moisture-sensitive acylating agent. This guide breaks down the causality behind common failures and provides a self-validating protocol to maximize your synthetic yield.

Mechanistic Overview: The Perbromoacetylation Pathway

Understanding the reaction logic is the first step in troubleshooting. The conversion of D-glucitol (sorbitol) to its hexakis(bromoacetate) derivative relies on nucleophilic catalysis to overcome the steric hindrance of the secondary hydroxyl groups.

G Sorbitol D-Glucitol (Insoluble in DCM) Partial Partially Acylated Sorbitol (Soluble in DCM) Sorbitol->Partial Primary OH attack Reagent Bromoacetyl Bromide (Highly Reactive) Catalyst DMAP Catalyst (Nucleophilic Attack) Reagent->Catalyst Activation SideReact Hydrolysis to Bromoacetic Acid Reagent->SideReact Moisture (Yield Killer) Intermediate N-Bromoacetylpyridinium Active Intermediate Catalyst->Intermediate Fast Intermediate->Partial Acyl Transfer Product D-Glucitol hexakis(bromoacetate) (Target Product) Intermediate->Product Sustained Catalysis Partial->Product Secondary OH attack (Sterically Hindered)

Fig 1: Reaction pathway and DMAP-catalyzed activation for D-Glucitol perbromoacetylation.

Troubleshooting & FAQs

Q1: My reaction stalls, and LC-MS/NMR shows a mixture of tetra- and penta-substituted products. How do I drive it to the hexakis product? The Causality: D-glucitol possesses two primary and four secondary hydroxyl groups. While the primary hydroxyls (C1, C6) react rapidly, the secondary hydroxyls (especially at C3 and C4) are highly sterically hindered[1]. If you are only using a standard base like Triethylamine (TEA), the reaction relies on the direct attack of the hindered alcohol onto the bromoacetyl bromide, which is kinetically unfavorable. The Solution: You must use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP reacts with bromoacetyl bromide to form an N-acylpyridinium intermediate, which is orders of magnitude more electrophilic and highly effective at acylating sterically hindered secondary alcohols[2]. Ensure you are using a sufficient excess of the acylating agent (7.5 to 8.0 equivalents total) to account for the six hydroxyls and trace moisture.

Q2: D-Glucitol is completely insoluble in my reaction solvent (DCM) at the start of the experiment. Should I heat the reaction to force dissolution? The Causality: D-glucitol is a highly polar polyol and is practically insoluble in standard non-polar aprotic solvents like dichloromethane (DCM)[3]. However, heating bromoacetyl bromide in the presence of a base will rapidly degrade the reagent, leading to dark, tarry elimination byproducts and significantly lowering your yield. The Solution: Do not heat. Instead, utilize a biphasic suspension approach or a co-solvent system. By adding 10-15% anhydrous N,N-Dimethylformamide (DMF) to the DCM, you slightly increase initial solubility. More importantly, as the primary hydroxyls are bromoacetylated in the suspension, the molecule becomes increasingly lipophilic. The reaction is self-validating: the cloudy suspension will naturally clarify into a homogenous solution as the partial acylation proceeds.

Q3: My final product is a dark, viscous oil with a low yield after the aqueous workup. What is degrading my product? The Causality: Bromoacetate groups are highly sensitive to nucleophilic attack and base-catalyzed hydrolysis[4]. If your aqueous workup utilizes strong bases (like NaOH) or if the product sits in a Na₂CO₃ solution for too long at room temperature, the newly formed ester bonds will hydrolyze, or the labile bromine atoms will be displaced. The Solution: Strict temperature and pH control during workup. Quench the reaction cold. Use a mild, ice-cold 1M HCl wash to remove the DMAP and DIPEA/TEA, followed by a rapid, ice-cold saturated NaHCO₃ wash to neutralize residual acid. Dry the organic layer immediately.

Quantitative Optimization Data

To achieve >85% yield, standard parameters must be adjusted to account for the unique thermodynamics of per-esterifying six adjacent carbons.

ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield
Solvent Pure DCMDCM / DMF (9:1 ratio)Balances initial polyol solubility with the stability of the acylating agent.>85%
Base / Catalyst TEA (6.5 eq)DIPEA (8.0 eq) + DMAP (0.5 eq)DMAP forms the highly reactive N-acylpyridinium ion; DIPEA acts as a non-nucleophilic proton sponge.>90%
Reagent Equivalents Bromoacetyl bromide (6.0 eq)Bromoacetyl bromide (7.5 eq)Compensates for trace moisture degradation and drives the equilibrium of the hindered C3/C4 positions.>85%
Temperature Room Temp (25°C)0°C addition, then 15°CPrevents exothermic reagent degradation and cross-linking side reactions.>80%

Step-by-Step Optimized Protocol

This methodology is designed as a self-validating system. Visual cues are embedded to ensure the chemistry is proceeding as intended.

Phase 1: Preparation & Setup

  • Drying: Dry D-glucitol (1.0 eq, e.g., 1.82 g, 10 mmol) in a vacuum oven at 60°C overnight to remove trace moisture. Moisture is the primary cause of bromoacetyl bromide hydrolysis[4].

  • Solvent Addition: Transfer the dried D-glucitol to an oven-dried, argon-purged round-bottom flask. Add 45 mL of anhydrous DCM and 5 mL of anhydrous DMF. Validation check: The mixture will be a white, heterogeneous suspension.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8.0 eq, 80 mmol) and DMAP (0.5 eq, 5 mmol).

Phase 2: The Reaction 4. Temperature Control: Submerge the flask in an ice-water bath and allow it to cool to exactly 0°C for 15 minutes. 5. Acylation: Dissolve Bromoacetyl bromide (7.5 eq, 75 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 45 minutes using an addition funnel. Validation check: A mild exotherm will occur. The suspension will begin to turn slightly yellow. 6. Propagation: Stir at 0°C for 2 hours. Remove the ice bath and allow the reaction to warm to 15-20°C (slightly below room temp) and stir for an additional 12 hours. Validation check: The cloudy suspension must transition into a clear, homogenous solution, confirming the successful functionalization of the polar hydroxyl groups.

Phase 3: Workup & Isolation 7. Quenching: Cool the reaction back to 0°C and quench by slowly adding 10 mL of ice-cold methanol to consume excess bromoacetyl bromide. Stir for 10 minutes. 8. Washing: Dilute the mixture with 50 mL of DCM. Transfer to a separatory funnel.

  • Wash with ice-cold 1M HCl (2 x 50 mL) to protonate and remove DMAP and DIPEA.
  • Wash rapidly with ice-cold saturated NaHCO₃ (1 x 50 mL) to neutralize residual acid. Do not let the product sit in this basic layer.
  • Wash with brine (1 x 50 mL).
  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (bath temp < 30°C to prevent thermal degradation).
  • Purification: The crude product is typically a viscous oil. It can be purified via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) or precipitated by dissolving in a minimal amount of DCM and dropping into vigorously stirred, ice-cold diethyl ether.

References

  • Stability of O/W emulsions prepared using various monoacyl sugar alcohols as an emulsifier. ResearchGate. Available at:[Link]

  • Systematic Investigation on Acid-Catalyzed Truncation of N-Acylated Peptoids. MDPI. Available at:[Link]

  • Solid-Phase Synthesis as a Tool to Create Exactly Defined, Branched Polymer Vectors for Cell Membrane Targeting. ACS Publications. Available at:[Link]

Sources

Optimization

Optimizing recrystallization and purification methods for D-Glucitol hexakis(bromoacetate)

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the recrystallization and purification of D-Glucitol hexakis(bromoacetate). T...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the recrystallization and purification of D-Glucitol hexakis(bromoacetate). This document moves beyond generic protocols to offer in-depth, troubleshooting-focused advice grounded in the principles of organic chemistry and extensive laboratory experience. Our aim is to empower you to overcome common challenges and consistently obtain high-purity material.

Introduction to Purification Challenges

The synthesis of D-Glucitol hexakis(bromoacetate) via the esterification of D-Glucitol (Sorbitol) with a bromoacetylating agent presents several purification challenges. The high-viscosity of the crude product, the potential for a mixture of partially-bromoacetylated species, and the removal of reaction byproducts necessitate a robust and well-optimized purification strategy. Recrystallization is the primary method for purifying this compound, and its success is highly dependent on the appropriate choice of solvent and careful execution of the procedure.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the recrystallization and purification of D-Glucitol hexakis(bromoacetate) in a question-and-answer format.

Recrystallization Troubleshooting

Q1: My D-Glucitol hexakis(bromoacetate) is not crystallizing from the solution, even after cooling. What should I do?

This is a common issue known as supersaturation, where the compound remains dissolved even though its concentration is above its solubility limit at that temperature. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

  • Seeding: If you have a small crystal of pure D-Glucitol hexakis(bromoacetate), add it to the supersaturated solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Concentration: It's possible that too much solvent was used initially. Gently heat the solution to evaporate a small amount of the solvent and then allow it to cool again.

  • Ice Bath: Once the solution has cooled to room temperature, placing it in an ice-water bath can further decrease the solubility of the product and promote crystallization.[2]

Q2: My product is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.

  • Slower Cooling: Allow the solution to cool to room temperature more gradually before placing it in an ice bath. Insulating the flask can help with slow cooling.

  • Solvent System Adjustment: If using a mixed solvent system, you may have too much of the "good" solvent. Add a small amount of the "poor" solvent to the heated solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to clarify it before allowing it to cool.

  • Re-dissolve and Dilute: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then cool slowly.

Q3: The yield of my recrystallized D-Glucitol hexakis(bromoacetate) is very low. What are the likely causes?

Several factors can contribute to a low recovery of your purified product:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is a primary cause of low yield, as a significant amount of the compound will remain in the mother liquor upon cooling.[1]

  • Premature Crystallization: If the product crystallizes during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

  • Incomplete Crystallization: Not allowing enough time for crystallization or not cooling the solution to a low enough temperature can result in a lower yield.

Impurity-Related Questions

Q4: What are the most likely impurities in my crude D-Glucitol hexakis(bromoacetate)?

Understanding the potential impurities is key to designing an effective purification strategy. Common impurities include:

  • Partially Bromoacetylated D-Glucitol: Molecules where not all six hydroxyl groups have been esterified are common byproducts. These are generally more polar than the desired product.

  • Unreacted D-Glucitol (Sorbitol): If the reaction does not go to completion, you will have residual starting material.

  • Residual Bromoacetylating Reagent and Byproducts: Depending on the synthetic route, you may have leftover bromoacetyl bromide or bromoacetic anhydride, and their corresponding acids as byproducts.

  • Decomposition Products: Acetylated sugars can be susceptible to degradation under harsh conditions.[3]

Q5: How can I remove colored impurities from my product?

Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration.

  • Procedure: After dissolving your crude product in the hot recrystallization solvent, cool the solution slightly below its boiling point to prevent it from boiling over when the charcoal is added. Add a small amount of activated charcoal, and then heat the mixture to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[4]

Optimized Recrystallization Protocol for D-Glucitol Hexakis(bromoacetate)

This protocol is based on established methods for the purification of acetylated sugar alcohols and provides a robust starting point for optimization. A monograph for D-Sorbitol suggests that its hexaacetate derivative can be recrystallized from ethanol.[5] Given the structural similarity, ethanol is an excellent choice of solvent for D-Glucitol hexakis(bromoacetate).

Solvent Selection
SolventRationale
Ethanol D-Glucitol hexakis(bromoacetate) is expected to have good solubility in hot ethanol and lower solubility in cold ethanol, which is the ideal characteristic for a recrystallization solvent.
Methanol/Water or Ethanol/Water For more challenging purifications, a mixed solvent system can be employed. The alcohol acts as the "good" solvent, and water acts as the "poor" solvent.
Step-by-Step Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude D-Glucitol hexakis(bromoacetate). Add a minimal amount of hot ethanol and heat the mixture with swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin during this time. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purification Workflow Diagram

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Crude_Product Crude D-Glucitol hexakis(bromoacetate) Dissolution Dissolve in minimal hot ethanol Crude_Product->Dissolution Decolorization Decolorize with activated charcoal (if necessary) Dissolution->Decolorization Hot_Filtration Hot gravity filtration (if necessary) Decolorization->Hot_Filtration Crystallization Slow cooling and ice bath Hot_Filtration->Crystallization Isolation Vacuum filtration Crystallization->Isolation Washing Wash with ice-cold ethanol Isolation->Washing Drying Dry under vacuum Washing->Drying Pure_Product Pure D-Glucitol hexakis(bromoacetate) Drying->Pure_Product TLC TLC Analysis Pure_Product->TLC HPLC HPLC Analysis Pure_Product->HPLC NMR NMR Spectroscopy Pure_Product->NMR Melting_Point Melting Point Determination Pure_Product->Melting_Point

Caption: Workflow for the purification and analysis of D-Glucitol hexakis(bromoacetate).

Purity Assessment

After recrystallization, it is essential to assess the purity of the D-Glucitol hexakis(bromoacetate). Several analytical techniques can be employed for this purpose.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to qualitatively assess the purity of your sample.

  • Procedure: Dissolve a small amount of your recrystallized product in a suitable solvent (e.g., ethyl acetate). Spot the solution on a TLC plate alongside a spot of the crude starting material. Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Interpretation: The purified product should appear as a single, well-defined spot with a different Rf value than the starting material and any impurities.

High-Performance Liquid Chromatography (HPLC)

For a more quantitative assessment of purity, HPLC is the method of choice. A reverse-phase HPLC method would be suitable for analyzing D-Glucitol hexakis(bromoacetate) and its more polar, partially bromoacetylated impurities.[6]

  • Typical Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of acetonitrile and water is a good starting point.

    • Detector: A refractive index (RI) detector is commonly used for sugars and their derivatives that lack a strong UV chromophore.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of your compound and identifying any impurities. The NMR spectrum of pure D-Glucitol hexakis(bromoacetate) should show the expected signals for the glucitol backbone protons and the bromoacetyl groups, with integrations corresponding to the correct number of protons.

Melting Point Determination

A sharp melting point range is a good indicator of purity. The melting point of D-Sorbitol hexaacetate, a closely related compound, is reported to be between 97°C and 101°C after recrystallization from ethanol.[5] The melting point of pure D-Glucitol hexakis(bromoacetate) should be determined and compared to literature values if available.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Recrystallization Issue No_Crystals No Crystals Formed Start->No_Crystals Oiling_Out Product Oiled Out Start->Oiling_Out Low_Yield Low Yield Start->Low_Yield Scratch_Glass Scratch inner surface of the flask No_Crystals->Scratch_Glass Supersaturated? Add_Seed Add a seed crystal No_Crystals->Add_Seed Supersaturated? Concentrate Evaporate some solvent and cool again No_Crystals->Concentrate Too much solvent? Slow_Cooling Re-dissolve and cool more slowly Oiling_Out->Slow_Cooling Cooled too fast? Adjust_Solvent Adjust mixed solvent composition Oiling_Out->Adjust_Solvent Incorrect solvent ratio? Check_Solvent_Volume Use minimum amount of hot solvent Low_Yield->Check_Solvent_Volume Used too much solvent? Check_Washing Wash with ice-cold solvent Low_Yield->Check_Washing Washing with warm solvent? Check_Cooling Cool for a longer time or at a lower temperature Low_Yield->Check_Cooling Incomplete crystallization?

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • BenchChem. (2025). Technical Support Center: Preventing Acetyl Group Migration During Deprotection of Protected Sugars.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • SIELC Technologies. (2018, May 16). D-Glucitol 3-(bromoacetate). Retrieved from [Link]

  • Reddit. (2026, February 2).
  • The synthesis of higher-carbon sugar alcohols via indium-mediated acyloxyallylation as potential phase change m
  • Organic Syntheses Procedure. To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel.
  • Recrystalliz
  • Recrystalliz
  • recrystalliz
  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. [Link]

  • BenchChem. (2025). Troubleshooting common issues in glycosylation reactions.
  • BenchChem. (2025). Preventing deacetylation of 2',3'-di-O-acetylguanosine during storage.
  • Waters Corporation. (n.d.).
  • National Renewable Energy Laboratory. (n.d.). Determination of Sugars, Byproducts, and Degradation Products in Liquid Fraction Process Samples.
  • Waters Corporation. (n.d.). Sugar Analysis | Food & Beverage Testing via HPLC & UPLC.
  • Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages. (n.d.). PMC.
  • Streamlined Synthesis of Per-O-acetylated Sugars, Glycosyl Iodides, or Thioglycosides from Unprotected Reducing Sugars. (2004).
  • Process for the purification of sugars and their derivatives. (n.d.).
  • Characterization of D-glucaric acid using NMR, X-ray crystal structure, and MM3 molecular modeling analyses. (n.d.).
  • From D-sorbitol to five-membered bis(cyclo-carbonate) as a platform molecule for the synthesis of different original biobased chemicals and polymers. (2018). PMC.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
  • Study on the Crystallization Characteristics of Typical Sugar Alcohol Phase Change Materials Considering Heating Duration and Superheating Temper
  • Melt crystallization of sugars and sugar alcohols. (n.d.).
  • Synthesis of (+)-polyoxamic acid and D-sorbitol from simple achiral allylic halides employing (S,S)-hydrobenzoin as a chiral source. (n.d.).
  • A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. (2023). MDPI.
  • O-acetylated sugars in the gas phase: stability, migration, positional isomers and conform
  • D-Sorbitol Solution / Official Monographs for Part I - 764. (n.d.).
  • Supporting information. (n.d.). The Royal Society of Chemistry.
  • Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymeriz
  • SORBITOL. (n.d.).
  • X-ray crystallography and solution NMR spectroscopy characterization of heptakis(2,3-di-O-acetyl-6-bromo-6-deoxy)cyclomaltoheptaose. (2004). PubMed.
  • Production of L-sorbose from D-glucose.
  • Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase. (n.d.). Université de Liège.
  • Organic Acids from Glucose—Heterogeneous Catalysis with the Participation of N
  • STUDY ON REACTION OF ETHYL BROMOACETATE WITH SOME (HEPTA-O-ACETYL-β- MALTOSYL)THIOSEMICARBAZONES OF SUBSTITUTED ACETOPHENONES N. (n.d.). Sciforum.
  • Sugar alcohol degradation in Archaea: uptake and degradation of mannitol and sorbitol in Haloarcula hispanica. (2024). PMC.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for D-Glucitol Hexakis(bromoacetate)

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter severe solubility bottlenecks when utilizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter severe solubility bottlenecks when utilizing highly functionalized halogenated initiators.

D-Glucitol hexakis(bromoacetate) (CAS: 94232-79-8) is a powerful 6-arm star core widely used in Atom Transfer Radical Polymerization (ATRP) and crosslinking applications. However, its integration into green chemistry workflows or biological buffers is notoriously difficult. This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve its poor aqueous solubility.

Mechanistic Insight: Why Does It Precipitate?

To solve the solubility issue, we must first understand the causality behind it. The parent molecule, D-glucitol (sorbitol), is highly hydrophilic due to its six hydroxyl (-OH) groups. However, exhaustive esterification with bromoacetyl bromide replaces every single hydrogen-bond donor with a bulky, hydrophobic bromoacetate group.

The resulting compound has the molecular formula C18H20Br6O12 and a massive molecular weight of 907.77 g/mol [1][2]. This transformation shifts the molecule from a highly water-soluble sugar alcohol to an extremely lipophilic, dense oil/solid with a calculated LogP of ~2.09[1]. When introduced directly into water, the high interfacial tension and lack of hydrogen bonding cause the molecule to immediately phase-separate, forming recalcitrant aggregates that sink due to the high specific gravity conferred by the six bromine atoms.

Troubleshooting FAQs

Q: I added D-Glucitol hexakis(bromoacetate) directly to my aqueous reaction buffer, and it formed a dense white precipitate at the bottom of the flask. Can I just heat it to force dissolution? A: No. Heating an aqueous mixture of a bromoacetate ester will exponentially accelerate the hydrolysis of the ester linkages and the displacement of the labile bromines by water/hydroxide ions. Instead of dissolving your intact initiator, you will degrade it into inactive D-glucitol and bromoacetic acid byproducts. Solubilization must be achieved thermodynamically via co-solvents or surfactants at ambient temperatures.

Q: What is the best co-solvent strategy for aqueous SET-LRP or ATRP using this initiator? A: The most effective approach is a "solvent-switch" or co-solvent method using a water-miscible organic solvent with a high dielectric constant, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). You must first fully solvate the initiator in the organic phase to disrupt intermolecular halogen-halogen interactions, then slowly titrate this stock into your aqueous monomer solution.

Q: My biological application strictly prohibits the use of organic solvents like DMSO or DMF. How can I achieve dispersion? A: If organic solvents are strictly excluded, you must shift from a homogenous solution strategy to a heterogeneous miniemulsion strategy. By utilizing a surfactant (like SDS or Tween-80) combined with high-shear ultrasonication, you can encapsulate the hydrophobic initiator within nanoscale micelles, effectively dispersing it throughout the aqueous continuous phase without requiring organic solvation.

Quantitative Data: Solvent Compatibility Matrix

To assist in your experimental design, the following table summarizes the compatibility and mechanistic action of various solvent systems for D-Glucitol hexakis(bromoacetate).

Solvent SystemDielectric Constant (ε)Solubilization MechanismCompatibility with Aqueous ATRP
Pure Water 80.1None (Insoluble)N/A (Fails)
DMSO / Water (1:1) ~63.0Dipole-dipole interaction & Hydrophobic solvationExcellent (Maintains catalyst activity)
DMF / Water (1:1) ~58.0Hydrophobic solvationGood (Monitor for slow hydrolysis)
Water + 2% SDS ~80.1Micellar encapsulation (Miniemulsion)Fair (Requires high-shear mixing)
THF / Water (1:1) ~43.0Co-solvencyPoor (THF can coordinate and poison copper catalysts)

Experimental Protocols

Every protocol utilized in your workflow should be a self-validating system. Follow these step-by-step methodologies to ensure complete solubilization without degrading your initiator.

Protocol A: Co-Solvent Dropwise Integration (Homogenous System)

Use this when up to 10-20% organic co-solvent is permissible in your aqueous reaction.

  • Primary Solvation: Weigh the required mass of D-Glucitol hexakis(bromoacetate) and dissolve it in pure, anhydrous DMSO to create a highly concentrated stock solution (e.g., 100 mg/mL).

    • Causality: The aprotic, highly polar nature of DMSO rapidly disrupts the hydrophobic aggregation of the bromoacetate arms.

  • Aqueous Priming: Prepare your target aqueous buffer and monomer solution. Ensure the temperature is maintained at 25–30 °C. Do not chill the water, as cold temperatures will induce immediate cold-shock precipitation of the incoming hydrophobic stock.

  • Titration: Using a syringe pump or micropipette, add the DMSO stock dropwise (approx. 10 µL/min) into the aqueous phase under vigorous magnetic stirring (800–1000 rpm).

  • Self-Validation Check (Tyndall Test): Turn off the laboratory lights and shine a red or green laser pointer through the reaction vessel. If the beam path is clearly visible (scattering), nano-precipitates have formed. If the solution is optically clear and the beam is invisible, you have achieved true molecular dissolution.

Protocol B: Miniemulsion Formulation (Strictly Aqueous System)

Use this when organic solvents are prohibited.

  • Aqueous Phase Preparation: Dissolve a surfactant (e.g., Tween-80 for non-ionic, or SDS for anionic) in your aqueous buffer at a concentration well above its Critical Micelle Concentration (CMC) (typically 1-3% w/v).

  • Initiator Addition: Add the neat D-Glucitol hexakis(bromoacetate) directly to the surfactant solution. It will initially sink or float as an insoluble globule.

  • Ultrasonication: Submerge a probe sonicator into the mixture. Sonicate at 20 kHz (50% amplitude) for 3–5 minutes in an ice bath to prevent thermal degradation.

    • Causality: The extreme shear forces of cavitation physically tear the hydrophobic initiator into nanometer-sized droplets, which are immediately stabilized by the hydrophobic tails of the surfactant.

  • Self-Validation Check (DLS): Analyze an aliquot of the emulsion via Dynamic Light Scattering (DLS). A monodisperse peak at <150 nm with a Polydispersity Index (PDI) < 0.2 confirms a stable, uniform miniemulsion suitable for controlled reaction kinetics.

Solubilization Decision Workflow

SolubilizationWorkflow Start D-Glucitol hexakis(bromoacetate) Precipitation in Aqueous Media Check Are organic co-solvents (e.g., DMSO, DMF) permitted? Start->Check Cosolvent Co-Solvent Strategy Check->Cosolvent Yes Surfactant Surfactant Strategy Check->Surfactant No StepC1 Dissolve in pure DMSO (100 mg/mL stock) Cosolvent->StepC1 StepS1 Add to aqueous buffer containing >1% SDS/Tween-80 Surfactant->StepS1 StepC2 Titrate dropwise into aqueous phase under high RPM StepC1->StepC2 ValC Validate: Optically Clear (Tyndall Effect Negative) StepC2->ValC StepS2 Probe Ultrasonication (3-5 mins in ice bath) StepS1->StepS2 ValS Validate: Stable Miniemulsion (DLS confirms <150nm size) StepS2->ValS

Decision tree for solubilizing D-Glucitol hexakis(bromoacetate) in aqueous reaction media.

References

  • ChemWhat. "D-glusitol heksakis (bromoasetat) CAS#: 94232-79-8". ChemWhat Chemical Database. Available at:[Link]

Sources

Optimization

Optimizing reaction time and temperature for D-Glucitol hexakis(bromoacetate) cross-linking

From the Desk of the Senior Application Scientist Welcome to the Application Support Center. D-Glucitol hexakis(bromoacetate)—often referred to as sorbitol hexakis(bromoacetate)—is a powerful hexavalent crosslinker.

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Application Support Center. D-Glucitol hexakis(bromoacetate)—often referred to as sorbitol hexakis(bromoacetate)—is a powerful hexavalent crosslinker. Featuring a compact sorbitol core and six highly reactive α -haloester arms, it is engineered to bridge multiple polymer chains or protein subunits simultaneously. However, maximizing its potential requires a deep understanding of reaction kinetics. The transition from a liquid formulation to a fully crosslinked matrix is fiercely contested by a competing side-reaction: aqueous hydrolysis.

This guide provides a mechanistic framework, troubleshooting protocols, and self-validating methodologies to help you optimize reaction time and temperature for your specific bioconjugation or hydrogelation goals.

The Mechanistic Causality: Why Time and Temperature Matter

To master this crosslinker, you must understand the causality behind the experimental variables. Bromoacetates react with nucleophiles via an SN​2 (bimolecular nucleophilic substitution) mechanism [1].

  • The Temperature Dial (Kinetics vs. Hydrolysis): At 4°C, the SN​2 reaction with highly nucleophilic thiolate anions (-S⁻) proceeds steadily, while the hydrolysis of the bromoacetate ester remains negligible. As you increase the temperature to 37°C, you provide the thermal energy required to overcome the steric hindrance of the hexavalent core, allowing the inner 4th, 5th, and 6th arms to react[2]. However, at 37°C, the rate of aqueous hydrolysis accelerates exponentially. If the temperature is too high, the crosslinker hydrolyzes into an inert hexakis(hydroxyacetate) before the network can fully form. Furthermore, elevated temperatures overcome the thermodynamic barrier for reacting with unprotonated primary amines (e.g., lysine), leading to off-target crosslinking.

  • The Time Dial (Network Propagation): In a hexavalent system, the first two arms react rapidly (within minutes). As the local network becomes rigid, the remaining arms require significantly more time to find a suitable nucleophile due to reduced molecular diffusion [3]. Truncating the reaction time leaves unreacted bromoacetate groups, which can cause downstream toxicity; extending it too long risks degradation of your target biomolecules.

Quantitative Optimization Matrix

Use the following table to baseline your experimental parameters based on your desired macromolecular outcome.

TemperatureReaction TimeOptimal pHHydrolysis RiskPrimary TargetRecommended Application
4°C 12 – 16 hours7.2 – 7.5LowSulfhydryls (-SH)Precise bioconjugation; preserving native protein structure.
20°C – 25°C 2 – 4 hours7.5 – 8.0ModerateSulfhydryls (-SH)Standard protein-protein crosslinking; moderate network density.
37°C 30 – 60 mins8.0 – 8.5HighAmines & ThiolsRapid hydrogelation; dense, non-specific polymer networks.
Optimization Workflow

G A D-Glucitol Hexakis(bromoacetate) Optimization B Determine Primary Objective A->B C High Thiol Selectivity (Preserve Native Structure) B->C D Rapid Network Gelation (Maximal Cross-linking) B->D E Temp: 4°C | Time: 12-16h pH: 7.2 - 7.5 C->E F Temp: 25°C - 37°C | Time: 1-2h pH: 8.0 D->F G Minimizes Hydrolysis Prevents Amine Reactivity E->G H Overcomes Steric Hindrance Increases Off-Targeting F->H

Optimization workflow for D-Glucitol hexakis(bromoacetate) cross-linking based on target outcomes.
Troubleshooting Guide & FAQs

Q: Why is my hydrogel forming a loose, viscous liquid instead of a rigid matrix? Symptom: Incomplete gelation or low crosslink density. Mechanistic Cause: This is a classic symptom of premature bromoacetate hydrolysis. If you are reacting at 37°C for several hours, the hydrolysis rate outpaces the sterically hindered secondary and tertiary crosslinking events. The arms turn into inert hydroxyls before they can bridge to another chain. Corrective Action: Lower the temperature to 20°C (Room Temperature) and extend the reaction time to 4–8 hours. Ensure your crosslinker stock is prepared in strictly anhydrous DMSO or DMF immediately before use.

Q: I am seeing significant protein aggregation and high-molecular-weight smearing on my SDS-PAGE. How do I fix this? Symptom: Over-crosslinking and off-target labeling. Mechanistic Cause: Non-specific crosslinking occurs when the temperature is too high (>25°C) combined with a slightly alkaline pH (>8.0). This environment deprotonates primary amines (like Lysine), allowing them to compete with thiols for the bromoacetate groups. Corrective Action: Strictly control the temperature to 4°C and cap the reaction time at 12 hours. Lower your buffer pH to 7.2 to ensure amines remain protonated and unreactive.

Q: Can I accelerate the reaction to under 30 minutes? Symptom: Need for rapid curing/crosslinking. Mechanistic Cause: Yes, but with trade-offs. You can increase the temperature to 37°C and the pH to 8.5. This will drive rapid, multi-site crosslinking (both thiol and amine) [3], but you will lose site-selectivity and risk hydrophobic collapse (precipitation) of your biomolecules.

Self-Validating Experimental Protocol: Thiol-Targeted Crosslinking

A robust protocol must prove its own success at every stage. Follow this self-validating methodology for highly selective, thiol-targeted crosslinking.

Step 1: Biomolecule Preparation & Reduction

  • Prepare your protein/polymer at 1–5 mg/mL in Reaction Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2).

  • Add 10 mM TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature to reduce disulfide bonds.

  • Remove TCEP using a desalting column equilibrated with Reaction Buffer.

  • Validation Checkpoint 1: Quantify free thiols using Ellman’s Reagent (DTNB). A strong yellow absorbance at 412 nm confirms thiols are successfully reduced and available.

Step 2: Crosslinker Preparation

  • Weigh D-Glucitol hexakis(bromoacetate) in a dry environment.

  • Dissolve immediately in anhydrous DMSO to create a 50 mM stock solution.

  • Critical Note: Do not store this solution. Atmospheric moisture will initiate hydrolysis immediately.

Step 3: Reaction Initiation & Optimization

  • Add the crosslinker stock to your biomolecule solution to achieve a 10-fold molar excess (adjust based on the number of available thiols).

  • For High Selectivity: Incubate at 4°C for 12 hours.

  • For Faster Gelation: Incubate at 25°C for 2 hours.

Step 4: Quenching the Reaction

  • To terminate the reaction and cap any unreacted bromoacetate arms, add L-cysteine to a final concentration of 50 mM.

  • Incubate for 15 minutes at room temperature.

  • Validation Checkpoint 2: Run an SDS-PAGE gel comparing an aliquot taken immediately at the quench time versus an aliquot taken 2 hours post-quench. The absence of a molecular weight shift between the two lanes confirms the reaction was successfully and permanently halted.

Step 5: Purification

  • Remove excess quenched crosslinker and L-cysteine via dialysis or size-exclusion chromatography (SEC).

References
  • A. Yeboah, et al. "Synthesis and Properties of Multiarmed Geminis." The Journal of Organic Chemistry. ACS Publications.[Link]

  • S. Fernandez-Francos, et al. "The Use of Click-Type Reactions in the Preparation of Thermosets." Polymers. MDPI.[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: D-Glucitol Hexakis(bromoacetate) vs. Chloroacetate Derivatives

In the development of multivalent bioconjugates, dendrimers, and cross-linked polymer networks, the choice of reactive scaffold dictates both synthesis efficiency and product homogeneity. D-Glucitol hexakis(bromoacetate)...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of multivalent bioconjugates, dendrimers, and cross-linked polymer networks, the choice of reactive scaffold dictates both synthesis efficiency and product homogeneity. D-Glucitol hexakis(bromoacetate) (CAS: 94232-79-8) and its chloroacetate analog are hexavalent molecules offering six reactive sites for nucleophilic substitution.

As a Senior Application Scientist, I often see researchers struggle with incomplete functionalization on multivalent cores. Achieving complete hexa-substitution is a severe statistical challenge: a 90% per-site conversion yields only ~53% of the fully functionalized hexavalent product, whereas a 99% per-site conversion yields ~94%. This guide objectively compares the reactivity of these two derivatives, demonstrating the causality behind their kinetic differences and explaining why the bromoacetate leaving group is critical for high-fidelity multivalent synthesis.

Structural and Mechanistic Causality

The fundamental difference between these two scaffolds lies in the nucleofugality (leaving group ability) of the halogens. Nucleophilic substitution ( SN​2 ) at the α -carbon of haloacetates is governed by the carbon-halogen bond strength and the polarizability of the leaving group.

The carbon-bromine bond is significantly weaker and longer than the carbon-chlorine bond. Furthermore, the larger electron cloud of the bromine atom is highly polarizable, which effectively stabilizes the partial negative charge developing in the pentacoordinate SN​2 transition state[1]. This stabilization drastically lowers the activation energy ( Ea​ ) for bromoacetates compared to chloroacetates. When this kinetic advantage is multiplied across the six reactive sites of the D-Glucitol core, the bromoacetate derivative prevents the accumulation of partially substituted intermediates (e.g., tetra- or penta-adducts) that plague chloroacetate-based syntheses.

Reactivity cluster_bromo Bromoacetate Pathway cluster_chloro Chloroacetate Pathway Nu Nucleophile (e.g., Amine) Br_Reactant D-Glucitol Hexakis(bromoacetate) Nu->Br_Reactant Cl_Reactant D-Glucitol Hexakis(chloroacetate) Nu->Cl_Reactant Br_TS SN2 Transition State Lower Ea Br_Reactant->Br_TS k_Br (Fast) Br_Product Hexa-Conjugate + 6 Br⁻ Br_TS->Br_Product Cl_TS SN2 Transition State Higher Ea Cl_Reactant->Cl_TS k_Cl (Slow) Cl_Product Hexa-Conjugate + 6 Cl⁻ Cl_TS->Cl_Product

Comparative SN2 reaction pathways for D-Glucitol hexakis(bromoacetate) and chloroacetate.

Kinetic Profiling & Quantitative Comparison

Experimental kinetic studies on haloacetates confirm that bromoacetates react significantly faster than chloroacetates under identical conditions. The hydrolytic nucleophilic substitution of chloroacetates proceeds via a straightforward SN​2 process, but requires elevated temperatures or highly alkaline conditions to achieve practical rates[2]. In contrast, amine-mediated substitutions of bromoacetates proceed rapidly at physiological or mildly elevated temperatures.

The table below summarizes the relative rate constants ( kBr​/kCl​ ) for haloacetate substitution with various nucleophiles, illustrating the pronounced kinetic superiority of the bromo-derivative.

NucleophileSubstrate ClassRelative Rate ( kBr​/kCl​ )Mechanistic Observation
PiperidineHaloacetate12.46High basicity and nucleophilicity drive rapid SN​2 substitution[3].
BenzylamineHaloacetate4.23Increased steric hindrance slightly reduces the kinetic gap between the halogens[3].
Hydroxide ( OH− )Haloacetate~40.0Hydrolysis is highly favorable; bromoacetate exhibits profound sensitivity to alkaline conditions[2].

Note: Data extrapolated from mono-haloacetate kinetic studies. The absolute reaction time for the hexavalent D-Glucitol scaffold will be longer due to cumulative steric effects, but the relative ratio ( kBr​/kCl​ ) remains consistent.

Experimental Methodology: Self-Validating Kinetic Assay

To empirically validate the reactivity difference between D-Glucitol hexakis(bromoacetate) and its chloroacetate counterpart, researchers must utilize an assay that tracks the reaction in real-time. End-point assays are insufficient for hexavalent molecules because they cannot distinguish between penta- and hexa-substituted states.

The following potentiometric titration protocol provides a self-validating system. By continuously measuring the release of halide ions ( Br− or Cl− ), the protocol ensures that the stoichiometry of the leaving groups matches the theoretical maximum (6 equivalents per mole of D-Glucitol core).

Step-by-Step Protocol: Potentiometric Halide Determination

1. Reagent Preparation:

  • Prepare a 5×10−3 M solution of D-Glucitol hexakis(bromoacetate) in anhydrous ethanol. Prepare a separate identical concentration of the chloroacetate derivative.

  • Prepare a 0.1 M solution of piperidine in anhydrous ethanol. The large excess of amine (1:20 molar ratio) ensures the reaction follows pseudo-first-order kinetics[3].

2. Reaction Initiation:

  • Transfer 10 mL of the haloester solution into a thermostated reaction vessel maintained at 40°C.

  • Add 10 mL of the piperidine solution to initiate the reaction. Stir continuously at 300 rpm.

3. In-Situ Monitoring:

  • Submerge a Silver/Silver Halide Ion-Selective Electrode (ISE) coupled with a reference electrode into the reaction mixture.

  • Continuously monitor the millivolt (mV) output. The potential corresponds directly to the concentration of liberated halide ions in the solution.

4. Data Acquisition & Validation:

  • Record the mV readings at 2-minute intervals.

  • The reaction is deemed complete when the mV reading plateaus. For the bromoacetate derivative, this typically occurs within 30–45 minutes. The chloroacetate derivative may require >90 minutes to reach a plateau[3].

  • Self-Validation Check: Plot ln(C0​/(C0​−x)) versus time (where C0​ is the initial concentration of reactive sites, and x is the concentration of liberated halide). A strictly linear plot validates the pseudo-first-order assumption and confirms that all six sites are reacting without severe steric stalling.

Strategic Applications in Drug Development

The kinetic divergence between these two derivatives dictates their application in pharmaceutical research:

  • D-Glucitol hexakis(bromoacetate): The scaffold of choice for synthesizing multivalent dendrimers, targeted drug delivery vehicles, and cross-linked hydrogels. Its rapid reaction kinetics ensure complete functionalization, which is critical for maintaining batch-to-batch reproducibility and meeting stringent regulatory standards for macromolecular drugs.

  • D-Glucitol hexakis(chloroacetate): Better suited for applications requiring controlled, slow-release cross-linking, or in environments where the extreme reactivity of bromoacetates might lead to unwanted side reactions (e.g., cross-reactivity with weaker nucleophiles in complex biological mixtures).

References

  • Source: acs.
  • Source: zenodo.
  • Source: chemrxiv.

Sources

Comparative

High-Resolution Mass Spectrometry Techniques for Validating D-Glucitol Hexakis(bromoacetate) Structure

Introduction: The Analytical Challenge of Polyhalogenated Polyols D-Glucitol hexakis(bromoacetate) (C₁₈H₂₀Br₆O₁₂) is a highly substituted derivative of D-glucitol (sorbitol). Validating its structure presents a unique an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Polyhalogenated Polyols

D-Glucitol hexakis(bromoacetate) (C₁₈H₂₀Br₆O₁₂) is a highly substituted derivative of D-glucitol (sorbitol). Validating its structure presents a unique analytical hurdle due to the presence of six bromine atoms. Because bromine exists naturally as two nearly equal isotopes ( 79 Br at 50.69% and 81 Br at 49.31%), the molecule produces a massive, complex isotopic envelope spanning over 12 Daltons (M, M+2, M+4, M+6, M+8, M+10, M+12).

For such heavily halogenated compounds, nominal mass spectrometry is entirely insufficient. High-Resolution Mass Spectrometry (HRMS) is strictly required to resolve the fine isotopic structure, differentiate the target from isobaric matrix interferences, and provide unambiguous structural elucidation through tandem mass spectrometry (MS/MS).

Objective Comparison of HRMS Platforms

When selecting an HRMS platform for characterizing D-Glucitol hexakis(bromoacetate), researchers typically evaluate Orbitrap, Quadrupole Time-of-Flight (QTOF), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF). Each technology balances resolving power, isotopic fidelity, and acquisition speed[1].

  • ESI-Orbitrap : Orbitrap analyzers trap ions in an electrostatic field, using a Fourier transform to convert the frequency of oscillating ions into mass spectra[1]. They offer ultra-high resolution (up to 240,000 or 280,000 FWHM) and sub-ppm mass accuracy[2],[3]. This is the premier choice for resolving the dense 13 C and 81 Br isotopic overlaps inherent in polyhalogenated species.

  • ESI-QTOF : QTOF instruments utilize a time-of-flight tube, offering faster acquisition speeds and excellent dynamic range[1]. While their resolution (~40,000–60,000 FWHM) is generally lower than Orbitraps, QTOFs are highly regarded for their isotopic fidelity, as they do not suffer from the space-charge effects that can occasionally distort isotopic ratios in ion traps[4].

  • MALDI-TOF : While useful for intact mass screening of large biologics, MALDI is less optimal for this specific molecule. The exact mass of D-Glucitol hexakis(bromoacetate) is ~901.6 Da (monoisotopic), placing it in a low m/z region where MALDI matrix clusters often cause severe chemical noise.

Table 1: Performance Comparison for Halogenated Compound Validation
Analytical ParameterESI-Orbitrap (e.g., Q Exactive)ESI-QTOF (e.g., SCIEX 6600)MALDI-TOF
Resolving Power (FWHM) >140,000 (Ultra-high)40,000 – 60,000 (High)~20,000 (Moderate)
Mass Accuracy < 1 ppm1 – 3 ppm5 – 10 ppm
Isotopic Fidelity High (Requires careful AGC tuning)Very High (No trap saturation)Moderate
Fragmentation Mechanism HCD (High-energy Collisional Dissociation)CID (Collision-Induced Dissociation)ISD / Post-Source Decay
Primary Advantage Unmatched resolution of fine isotopesFast acquisition & accurate isotopic ratiosRapid, high-throughput screening

Self-Validating Experimental Methodology (ESI-Orbitrap)

To guarantee scientific integrity, the analytical protocol must be a self-validating system. The following ESI-Orbitrap workflow ensures absolute confidence in the structural assignment of D-Glucitol hexakis(bromoacetate) by coupling real-time mass calibration with theoretical isotopic pattern matching.

Step-by-Step Protocol

Step 1: Sample Preparation & Adduct Optimization

  • Action : Dissolve the sample in LC-MS grade Acetonitrile/Water (50:50, v/v) supplemented with 5 mM ammonium formate.

  • Causality : The hexakis(bromoacetate) structure lacks basic nitrogen atoms for easy protonation. The addition of ammonium formate drives the formation of the [M+NH₄]⁺ adduct (m/z ~919.6 for the monoisotopic peak), yielding a much stronger and more stable ion signal than [M+H]⁺.

Step 2: Ionization and Source Tuning

  • Action : Introduce the sample via Heated Electrospray Ionization (HESI) in positive mode. Keep the capillary temperature moderate (e.g., 250°C).

  • Causality : Bromoacetate esters are thermally labile. A lower capillary temperature prevents premature in-source decay (such as the loss of HBr or bromoacetic acid) before the intact ions reach the mass analyzer.

Step 3: Full Scan MS Acquisition with Lock Mass

  • Action : Acquire full-scan data (m/z 500–1200) at a resolution of 140,000 FWHM. Activate the internal lock mass feature using a known background ion (e.g., polysiloxane m/z 445.1200).

  • Causality : The lock mass continuously corrects the mass axis during the run, guaranteeing sub-ppm accuracy[4]. The 140,000 resolution is critical to distinctly separate the target's isotopic peaks from any co-eluting background matrix interferences[3].

Step 4: Data-Dependent MS/MS (ddMS2) with Stepped NCE

  • Action : Isolate the most abundant isotopic peak (the M+6 peak at m/z ~925.6, containing three 79 Br and three 81 Br) using a 1.5 m/z quadrupole isolation window. Apply a stepped Normalized Collision Energy (NCE) of 15, 30, and 45.

  • Causality : Stepped NCE is a self-validating fragmentation strategy. Low energy (NCE 15) gently cleaves the weak C-Br bonds, confirming the presence of halogens. High energy (NCE 45) shatters the ester linkages, mapping the D-glucitol backbone[5].

Workflow A 1. Sample Preparation Acetonitrile/H2O + Ammonium Formate B 2. Ionization (HESI+) [M+NH4]+ Adduct Formation A->B C 3. Mass Analysis Orbitrap HRMS (140k FWHM) + Lock Mass B->C D 4. Data Validation Br6 Isotopic Pattern Matching & MS/MS C->D

Self-validating ESI-Orbitrap HRMS workflow for the characterization of halogenated polyols.

Data Interpretation & Mechanistic Causality

Validating the structure requires interpreting two distinct layers of mass spectral data: the intact isotopic envelope and the fragmentation pathways.

The Br₆ Isotopic Envelope

Because of the ~1:1 ratio of bromine isotopes, the intact[M+NH₄]⁺ ion will not appear as a single peak, but as a broad heptaplet. The theoretical distribution dictates that the M+6 peak (representing the 79 Br₃ 81 Br₃ isotopologue) is the most abundant. The self-validating step here is overlaying the empirical spectrum with the theoretical model; a Pearson correlation coefficient of >0.95 confirms the exact Br₆ elemental composition.

MS/MS Fragmentation Pathways

When subjected to High-energy Collisional Dissociation (HCD), D-Glucitol hexakis(bromoacetate) undergoes highly predictable, mechanistically driven cleavages:

  • C-Br Bond Cleavage : The carbon-bromine bond is the weakest in the molecule. Initial fragmentation often involves the homolytic or heterolytic cleavage of this bond, resulting in the neutral loss of Hydrogen Bromide (HBr, 80/82 Da) or a bromine radical[5].

  • Ester Backbone Cleavage : Higher collision energies trigger the cleavage of the ester bonds connecting the bromoacetate groups to the D-glucitol core. This manifests as sequential neutral losses of bromoacetic acid (138/140 Da) or bromoacetate ketene derivatives.

Fragmentation M [M+NH4]+ m/z ~925.6 (Most Abundant) F1 [M+H - C2H3BrO2]+ Loss of Bromoacetic Acid M->F1 Ester Cleavage (NCE 30-45) F2 [M+H - HBr]+ Loss of Hydrogen Bromide M->F2 C-Br Cleavage (NCE 15-30) F3 Sequential Cleavages (D-Glucitol Backbone) F1->F3 Stepped NCE F2->F3 Stepped NCE

MS/MS fragmentation pathways of D-Glucitol hexakis(bromoacetate) using stepped NCE.

Conclusion

For the structural validation of complex, heavily halogenated molecules like D-Glucitol hexakis(bromoacetate), ESI-Orbitrap and ESI-QTOF platforms both offer the necessary high-resolution capabilities. However, the Orbitrap's superior resolving power (>140,000 FWHM) provides a distinct advantage in isolating the dense Br₆ isotopic envelope from background noise[3]. By employing a self-validating methodology that combines internal lock mass calibration, adduct optimization, and stepped-NCE fragmentation, researchers can achieve unambiguous structural confirmation.

References

  • Title : Pros and Cons of Three High-Resolution Mass Spec Approaches | Source : Biocompare | URL : 6

  • Title : First Choice in High Resolution Mass Spectrometry with Orbitrap Mass Analyzer Technology | Source : LCMS.cz | URL : 2

  • Title : Photodissociation of bromoacetate and its reaction with molecular oxygen | Source : ResearchGate | URL : 5

  • Title : Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds | Source : ResearchGate | URL : 4

  • Title : The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry | Source : Thermo Fisher Scientific | URL : 3

Sources

Validation

Comprehensive Comparison Guide: Cross-Linking Efficiency of D-Glucitol Hexakis(bromoacetate) vs. Linear Cross-Linkers

As bioconjugation strategies evolve, the architectural design of cross-linkers has become a critical determinant of success in structural biology, hydrogel synthesis, and the development of Antibody-Drug Conjugates (ADCs...

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Author: BenchChem Technical Support Team. Date: April 2026

As bioconjugation strategies evolve, the architectural design of cross-linkers has become a critical determinant of success in structural biology, hydrogel synthesis, and the development of Antibody-Drug Conjugates (ADCs). This guide provides an objective, data-driven comparison between D-Glucitol hexakis(bromoacetate) —a hexavalent, star-shaped branched cross-linker—and traditional bivalent linear cross-linkers (such as linear bis-bromoacetates or bis-maleimides).

By analyzing the mechanistic causality behind these architectures, this guide equips researchers with the insights needed to optimize cross-linking efficiency, stability, and payload capacity.

Mechanistic Principles: Architecture and Causality

The fundamental reaction mechanism for both linear and branched bromoacetates relies on nucleophilic substitution (SN2). The bromoacetate groups react selectively with free sulfhydryls (-SH) on cysteine residues at a slightly alkaline pH (7.5–8.5) to form highly stable, irreversible thioether bonds [1].

However, the macroscopic efficiency of the cross-linking event is dictated by the valency and core architecture of the linker:

  • Linear Bivalent Cross-Linkers: These molecules act as simple bridges. Once one end reacts with a protein, the overall mobility of the complex is restricted, and the second reactive group must find a target within its limited radius. This often results in incomplete cross-linking or intramolecular "looping" rather than intermolecular bridging.

  • D-Glucitol Hexakis(bromoacetate): Built on a highly hydrophilic D-glucitol (sorbitol) core, this molecule features six reactive bromoacetate arms [1]. The hexavalent nature drastically increases the local concentration of reactive groups. Once the first arm anchors to a protein, the remaining five arms benefit from an avidity effect , acting as a nucleation node that efficiently pulls multiple proteins together. Furthermore, the hydrophilic glucitol core prevents the hydrophobic aggregation often associated with dense bioconjugation [2].

G A D-Glucitol Hexakis(bromoacetate) (Hexavalent Core) C Multi-point Attachment (High Avidity) A->C SN2 Thiol Alkylation B Linear Bis(bromoacetate) (Bivalent Core) D 1:1 Bridging (Low Avidity) B->D SN2 Thiol Alkylation E Dense Matrix / High DAR ADCs C->E Enhanced Stability F Standard Conjugation D->F Baseline Stability

Architectural logic of branched vs. linear bromoacetate cross-linkers.

Quantitative Data Presentation

The structural differences between these cross-linkers manifest directly in their physical and experimental performance. Table 1 summarizes the comparative metrics based on established bioconjugation principles and recent ADC linker studies [2][3].

Table 1: Performance Comparison of Branched vs. Linear Bromoacetate Cross-Linkers

ParameterLinear Bis(bromoacetate)D-Glucitol Hexakis(bromoacetate)Mechanistic Impact / Causality
Valency 2 (Bivalent)6 (Hexavalent)Hexavalent provides 3x the reactive sites per mole, driving multi-point attachment and higher avidity.
Core Hydrophilicity Low to Moderate (Alkyl/PEG)High (D-Glucitol)The D-glucitol core maintains aqueous solubility, preventing precipitation during dense network formation.
Cross-linking Density Low (Linear chains)High (Star-shaped networks)Branched architectures act as nucleation nodes, yielding superior mechanical stiffness in hydrogels.
Steric Hindrance LowModerate to HighThe dense 6-arm structure may require optimization of spacer lengths to prevent steric clash with target proteins [3].
ADC Payload Capacity 1 payload per linkerUp to 5 payloads per linkerEnables high Drug-to-Antibody Ratios (DAR) at a single conjugation site, preserving antibody binding affinity [3].

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, a cross-linking protocol must not rely on assumptions. The following step-by-step methodology for comparative thiol-reactive cross-linking incorporates self-validating checkpoints to guarantee accuracy.

Phase 1: Preparation & Self-Validation
  • Disulfide Reduction: Incubate 2 mg/mL of the target protein (e.g., monoclonal antibody) with 10 mM TCEP (Tris(2-carboxyethyl)phosphine) in PBS (pH 7.5) for 30 minutes at 37°C.

    • Causality: TCEP is strictly chosen over DTT or β-mercaptoethanol because it does not contain thiols. It will not compete with the bromoacetate cross-linker, eliminating the need for a desalting step prior to conjugation.

  • Validation Checkpoint (Ellman's Assay): Extract a small aliquot and react with DTNB (Ellman's reagent). Measure absorbance at 412 nm to quantify free sulfhydryls.

    • Trustworthiness: This ensures the protein is properly reduced. Proceeding without this validation risks false negatives (assuming the cross-linker failed when, in fact, no free thiols were available).

Phase 2: Cross-Linking Reaction
  • Reagent Preparation: Dissolve D-Glucitol hexakis(bromoacetate) and the linear analog in anhydrous DMSO to create 10 mM stock solutions.

    • Causality: Bromoacetates are susceptible to slow hydrolysis in water. Anhydrous DMSO preserves their electrophilic reactivity until the moment of introduction.

  • Conjugation: Add the cross-linkers to the reduced protein at a 10-fold molar excess of reactive groups. Incubate at room temperature for 2 hours in the dark.

    • Causality: Bromoacetates are slightly light-sensitive. Dark incubation prevents radical-induced side reactions, ensuring pure SN2 alkylation.

Phase 3: Quenching & Downstream Analysis
  • Reaction Quenching: Add 50 mM L-Cysteine to the reaction mixture and incubate for 15 minutes.

    • Causality: Excess free thiols rapidly consume any unreacted bromoacetate groups. This prevents off-target cross-linking to primary amines (lysines) which can occur if the pH shifts or if the reaction is left unchecked.

  • Final Validation: Analyze the samples via non-reducing SDS-PAGE or LC-MS.

G S1 1. Reduction (TCEP) S2 2. Validation (Ellman's Assay) S1->S2 S3 3. Cross-linking (Branched vs Linear) S2->S3 S4 4. Quenching (L-Cysteine) S3->S4 S5 5. Analysis (LC-MS / SDS-PAGE) S4->S5

Step-by-step self-validating workflow for thiol-reactive cross-linking.

Applications in Drug Development & Materials Science

Antibody-Drug Conjugates (ADCs)

In modern ADC design, achieving a high Drug-to-Antibody Ratio (DAR) without destabilizing the antibody is paramount. Linear linkers require multiple conjugation sites on the antibody to achieve a high DAR, which can disrupt antigen binding and increase clearance rates [2]. Utilizing a branched core like D-Glucitol hexakis(bromoacetate) allows a single cysteine residue on the antibody to anchor multiple payload molecules. The inherent hydrophilicity of the D-glucitol core also mitigates the hydrophobic masking effect often seen with heavily loaded ADCs, improving the pharmacokinetic profile [3].

Hydrogel Synthesis

For tissue engineering, the mechanical properties of a hydrogel are dictated by its cross-linking density. Linear cross-linkers often yield loose, highly swellable networks. Introducing a hexavalent cross-linker creates dense, star-shaped junction points. This multi-point anchoring drastically increases the storage modulus (stiffness) of the hydrogel while maintaining an open, porous structure due to the spatial arrangement of the six arms [1].

References

  • The Journal of Organic Chemistry (ACS Publications)
  • A Head-to-Head Comparison of Branched vs.
  • Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?
Comparative

Comparative Reactivity of D-Glucitol Hexakis(bromoacetate) in Azide-Alkyne Click Chemistry Applications

Executive Summary In the development of multivalent nanocarriers, glycodendrimers, and targeted biological probes, the selection of the core scaffold dictates the spatial arrangement and binding efficacy of the final con...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of multivalent nanocarriers, glycodendrimers, and targeted biological probes, the selection of the core scaffold dictates the spatial arrangement and binding efficacy of the final conjugate[1]. D-Glucitol hexakis(bromoacetate) serves as a premier, highly electrophilic precursor for hexavalent click chemistry. Unlike rigid, branched alternatives, the linear carbohydrate backbone of D-glucitol offers unique flexibility[2]. This guide objectively compares the reactivity of the D-glucitol core against other common multivalent scaffolds, detailing the mechanistic causality behind its performance and providing self-validating protocols for its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanistic Causality: The α-Azido Ester Advantage

D-Glucitol hexakis(bromoacetate) does not participate directly in azide-alkyne cycloaddition; rather, it is a highly optimized precursor. Its application relies on a two-phase chemical transformation, where the specific choice of functional groups is governed by strict mechanistic causality.

Why Bromoacetate? Bromoacetates are selected over chloroacetates because the bromide ion is a vastly superior leaving group. This allows for rapid, quantitative nucleophilic substitution ( SN​2 ) with sodium azide ( NaN3​ ) under mild conditions, preventing the unwanted hydrolysis of the scaffold's ester linkages.

The Electronic Acceleration of CuAAC: Once converted to D-Glucitol hexakis(azidoacetate), the scaffold becomes "click-ready." The resulting α-azido ester exhibits exceptional reactivity in CuAAC. The adjacent ester carbonyl group exerts a strong electron-withdrawing effect, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the azide. This electronic activation significantly accelerates the 1,3-dipolar cycloaddition with terminal alkynes compared to standard, unactivated alkyl azides, allowing for rapid hexavalent functionalization[3].

Comparative Reactivity Analysis: Linear vs. Branched Scaffolds

When engineering a hexavalent conjugate, the geometry of the core scaffold directly impacts both the reaction kinetics and the final yield. D-Glucitol provides a linear, flexible 6-carbon chain, which contrasts sharply with star-shaped, branched scaffolds like Dipentaerythritol[4].

Structural Logic and Steric Hindrance

ScaffoldLogic Root Multivalent Scaffold Precursors B1 D-Glucitol hexakis(bromoacetate) (Linear Core) Root->B1 B2 Dipentaerythritol hexakis(bromoacetate) (Branched Core) Root->B2 C1 High Flexibility Minimal Core Sterics B1->C1 C2 High Rigidity Dense Core Sterics B2->C2 D1 Rapid CuAAC Kinetics Risk: Intramolecular Folding C1->D1 D2 Slower CuAAC Kinetics Risk: Incomplete Substitution C2->D2 E1 Optimal for: Spaced Ligand Display D1->E1 E2 Optimal for: Rigid Globular Clusters D2->E2

Fig 1. Logical relationship between scaffold geometry, steric hindrance, and click efficiency.

Quantitative Performance Data

The flexibility of the D-glucitol core minimizes steric crowding during the sequential addition of bulky alkyne-ligands. In contrast, the rigid neopentyl-like branching of dipentaerythritol creates significant steric hindrance after the first few substitutions, often stalling the reaction and yielding incomplete (penta-substituted) byproducts.

Table 1: Comparative Properties of Multivalent Scaffolds in Click Chemistry

Scaffold PrecursorCore GeometryValencyCore Steric HindranceAzidation EfficiencyIdeal Application
D-Glucitol hexakis(bromoacetate) Linear (Flexible)6LowQuantitative (>98%)Spaced multivalent display
Dipentaerythritol hexakis(bromoacetate) Branched (Rigid)6HighModerate (~85%)Dense globular clusters
Pentaerythritol tetrakis(bromoacetate) Branched (Rigid)4ModerateQuantitative (>95%)Tetravalent cross-linking

Table 2: Kinetic and Yield Comparison for Hexavalent CuAAC Conjugation

Scaffold CoreTime to >95% ConversionTypical Hexa-Substituted YieldPrimary Reaction Risk
D-Glucitol (Linear) 4 - 6 hours85 - 90%Intramolecular cross-linking
Dipentaerythritol (Branched) 12 - 18 hours60 - 70%Incomplete substitution

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each phase includes specific analytical checkpoints to verify success before proceeding, preventing the compounding of errors in complex multivalent syntheses.

Workflow N1 D-Glucitol hexakis(bromoacetate) (Electrophilic Precursor) N2 Nucleophilic Substitution (NaN3, DMF, 50°C) N1->N2 N3 Validation: IR Peak at ~2100 cm⁻¹ N2->N3 N4 D-Glucitol hexakis(azidoacetate) (Click-Ready Scaffold) N3->N4 N5 CuAAC Click Reaction (Alkyne, CuSO4, THPTA, Ascorbate) N4->N5 N6 Validation: NMR Triazole Peak (~8.0 ppm) N5->N6 N7 Hexavalent Conjugate (Targeted Drug/Probe) N6->N7

Fig 2. Self-validating workflow for hexavalent scaffold preparation and CuAAC conjugation.

Phase 1: Quantitative Azidation (Preparation of the Click-Ready Scaffold)

Objective: Convert the electrophilic bromoacetate into a highly reactive α-azido ester.

  • Reaction Setup: Dissolve 1.0 equivalent of D-Glucitol hexakis(bromoacetate) in anhydrous Dimethylformamide (DMF).

  • Reagent Addition: Add 9.0 equivalents of Sodium Azide ( NaN3​ ) (1.5 eq per bromo group) to ensure complete hexa-substitution.

  • Incubation: Stir the suspension at 50 °C for 16 hours under an inert argon atmosphere.

  • Workup: Quench the reaction with ice water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint (FTIR): Perform Fourier-transform infrared spectroscopy on the crude oil. The reaction is validated when the strong C-Br stretching frequency disappears and a prominent, sharp azide ( −N3​ ) stretch appears at ~2100 cm⁻¹.

Phase 2: Hexavalent CuAAC Conjugation

Rationale: The water-soluble ligand THPTA is utilized instead of traditional TBTA. THPTA tightly wraps the Cu(I) center, preventing its oxidation by dissolved oxygen and mitigating the generation of reactive oxygen species (ROS) that could degrade sensitive biological alkyne-ligands[5].

  • Reaction Setup: Dissolve 1.0 equivalent of D-Glucitol hexakis(azidoacetate) and 7.5 equivalents of the terminal alkyne-ligand in a 1:1 mixture of tert-butanol and water. The slight excess of alkyne compensates for minor steric hindrance during the final substitution steps.

  • Catalyst Pre-complexation: In a separate vial, mix 0.6 equivalents of CuSO4​ with 3.0 equivalents of THPTA ligand. Incubate for 5 minutes.

  • Initiation: Add the Cu(I)-THPTA complex to the main reaction flask, followed immediately by 6.0 equivalents of freshly prepared Sodium Ascorbate solution to reduce Cu(II) to the catalytically active Cu(I) species[6].

  • Incubation: Stir vigorously at room temperature for 12 hours.

  • Self-Validation Checkpoint ( 1H NMR): Purify the conjugate via dialysis or precipitation. Analyze via 1H NMR. A successful, complete hexavalent click reaction is confirmed by the total disappearance of the terminal alkyne proton signal (typically ~2.5 ppm) and the emergence of a new, distinct triazole ring proton singlet between 7.5 and 8.5 ppm.

References

  • Click Chemistry Azide-Alkyne Cycloaddition Organic Chemistry Portal URL: [Link][6]

  • Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology National Institutes of Health (NIH) URL:[Link][1]

  • Carbohydrate-Based Small-Molecule Scaffolds for the Construction of Universal Pharmacophore Mapping Libraries The Journal of Organic Chemistry (ACS) URL:[Link][2]

  • Synthesis and Properties of Multiarmed Geminis The Journal of Organic Chemistry (ACS) URL:[Link][4]

  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents National Institutes of Health (NIH) URL:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of D-Glucitol Hexakis(bromoacetate): A Guide for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of D-Glucitol hexakis(bromoacetate). As a poly-brominated organic ester, this compound requires specialized disposal procedure...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of D-Glucitol hexakis(bromoacetate). As a poly-brominated organic ester, this compound requires specialized disposal procedures to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure a culture of safety and compliance in the laboratory.

Chemical Profile and Hazard Identification

D-Glucitol hexakis(bromoacetate) is a derivative of D-Glucitol, where the hydroxyl groups have been esterified with bromoacetic acid. The presence of six bromoacetate moieties dictates its chemical reactivity and hazard profile. While specific toxicological data for this exact compound is not widely available, its structure suggests significant hazards based on the properties of its functional groups.

The primary concern is the potential for hydrolysis, which would release bromoacetic acid. Bromoacetic acid is known to be highly toxic and corrosive.[1] Symptoms of overexposure to similar bromoacetate compounds can include headache, dizziness, nausea, and severe irritation or burns to the skin, eyes, and respiratory tract.[2][3] Furthermore, compounds containing bromoacetate groups are often classified as lachrymators, substances that cause tearing.[2]

PropertyValue/InformationSource
IUPAC Name D-Glucitol hexakis(bromoacetate)
CAS Number 94232-79-8
Molecular Formula C18H20Br6O12
Primary Hazard Halogenated Organic Compound[4][5]
Anticipated Hazards Toxic, Corrosive, Lachrymator, Environmental Hazard.[6][7]
The Core Principle: Segregation as Halogenated Waste

The foundational principle for disposing of D-Glucitol hexakis(bromoacetate) is its classification as halogenated organic waste .[5] The high bromine content makes it unsuitable for disposal methods used for non-halogenated solvents. Co-mingling halogenated and non-halogenated waste streams can interfere with solvent recovery processes and significantly increase disposal costs.[8][9]

Causality: Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the resulting acid gases (such as hydrogen bromide) that are formed during combustion.[10] Disposing of this waste improperly, such as down the drain, can release toxic and corrosive byproducts into the water system, posing a severe environmental hazard.[4]

Step-by-Step Disposal Protocol

This protocol outlines the mandatory steps for the safe collection and disposal of D-Glucitol hexakis(bromoacetate) waste, including contaminated labware.

Before handling the compound or its waste, ensure appropriate PPE is worn. This is a non-negotiable first line of defense.[11]

  • Hand Protection : Wear chemical-resistant gloves. Nitrile rubber (minimum 0.4 mm thickness) is a suitable option for splash contact. Always inspect gloves before use and wash hands thoroughly after removal.[7][12]

  • Eye Protection : Use tightly fitting safety goggles and a face shield, especially when there is a risk of splashing.[10]

  • Body Protection : A flame-retardant lab coat or chemical-resistant apron is required.[1][7] For large quantities or spills, a PVC protective suit may be necessary.[1]

  • Respiratory Protection : All handling of this waste must be conducted inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[5][6][8]

Proper containment is critical to prevent leaks and environmental contamination.

  • Select an Appropriate Container : Use a designated, leak-proof container compatible with halogenated organic waste.[8] The container must have a tightly sealing screw cap.[4] Often, your institution's Environmental Health & Safety (EHS) office will provide pre-labeled containers for this purpose.[9]

  • Segregate Waste Streams :

    • Pure Compound/Concentrated Solutions : Collect unused or waste D-Glucitol hexakis(bromoacetate) in its designated halogenated waste container.

    • Contaminated Solids : Items like gloves, weigh boats, and absorbent pads used for spill cleanup should be collected in a separate, clearly labeled, sealed plastic bag or container for solid hazardous waste.[4]

    • Contaminated Sharps : Needles or broken glass must be placed in a puncture-resistant sharps container designated for chemically contaminated sharps.

    • Aqueous Waste : Do not mix aqueous solutions containing this compound with solvent waste. Collect it separately and label it clearly.

  • Do Not Overfill : Fill containers to a maximum of 75-80% capacity to allow for vapor expansion and prevent spills.[8]

Accurate labeling is a critical safety and regulatory requirement.[13][14]

  • Affix a Hazardous Waste Tag : As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's EHS department.[8]

  • Complete the Tag : Clearly write the full chemical name: "Waste D-Glucitol hexakis(bromoacetate)". Do not use abbreviations or chemical formulas.[4] List all constituents, including any solvents, and their approximate percentages.[8]

  • Identify Hazards : Check the appropriate hazard boxes on the tag (e.g., Toxic, Flammable if in a flammable solvent).[8]

  • Temporary Storage : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the lab.[8] This area should be in a well-ventilated location, away from heat or ignition sources, and within secondary containment to contain potential leaks.[6][8]

Waste_Disposal_Workflow cluster_Lab_Operations In-Lab Waste Handling cluster_EHS_Disposal EHS & Final Disposal Generate Waste Generated (D-Glucitol hexakis(bromoacetate)) PPE Step 1: Don Correct PPE Generate->PPE Before Handling SelectContainer Step 2: Select & Segregate into Halogenated Waste Container PPE->SelectContainer LabelContainer Step 3: Affix & Complete Hazardous Waste Tag SelectContainer->LabelContainer Immediately Store Step 4: Store in SAA with Secondary Containment LabelContainer->Store Request Step 5: Request Pickup from EHS/Waste Management Store->Request When Full Transport Transport by Trained Personnel Request->Transport Incinerate Final Disposal: High-Temperature Incineration Transport->Incinerate Disposal_Decision_Tree Start Waste Material: D-Glucitol hexakis(bromoacetate) IsHalogen Does it contain Halogens (F, Cl, Br, I)? Start->IsHalogen Segregate Segregate as HALOGENATED ORGANIC WASTE IsHalogen->Segregate Yes NonHalogen Segregate as NON-HALOGENATED WASTE IsHalogen->NonHalogen No (Not Applicable for this compound) YesHalogen YES NoHalogen NO Incinerate Dispose via High-Temp Incineration by licensed facility Segregate->Incinerate Drain Drain Disposal PROHIBITED Segregate->Drain Landfill Landfill PROHIBITED Segregate->Landfill

Caption: Decision tree for classifying and disposing of chemical waste.

References

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management Environmental Group, Inc. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. [Link]

  • Halogenated Solvents in Laboratories . Temple University, Environmental Health & Radiation Safety. [Link]

  • OSHA and Biohazard Waste Disposal Guidelines . Daniels Health. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities . Occupational Safety and Health Administration (OSHA). [Link]

  • Hazard Summary: Ethyl Bromoacetate . New Jersey Department of Health. [Link]

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